Perfluoropinacol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWKGUOZVDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238701 | |
| Record name | Perfluoropinacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-21-8 | |
| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropinacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoropinacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Perfluoropinacol from Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing perfluoropinacol from hexafluoroacetone. This compound, a fluorinated diol, is a valuable building block in the synthesis of various fluorinated compounds due to its unique chemical and physical properties. This document details the core methodologies, presents quantitative data in structured tables, and provides explicit experimental protocols. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.
Core Synthetic Methodologies
The synthesis of this compound from hexafluoroacetone is primarily achieved through two effective methods: photochemical reduction and reductive dimerization using sodium metal. Both methods rely on the reductive coupling of two molecules of hexafluoroacetone.
Photochemical Reduction
This method involves the bimolecular reduction of hexafluoroacetone in the presence of a hydrogen-donating alcohol, typically a secondary alcohol like isopropyl alcohol, under the influence of ultraviolet (UV) light. The UV radiation excites the hexafluoroacetone molecule, which then abstracts a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. Two of these radicals then dimerize to form this compound.
Reductive Dimerization with Sodium
In this approach, hexafluoroacetone is treated with an alkali metal, such as sodium, in an aprotic donor solvent like tetrahydrofuran (THF). The sodium metal acts as a reducing agent, transferring an electron to the hexafluoroacetone to form a ketyl radical anion. Subsequent dimerization of these radical anions, followed by protonation during workup, yields this compound. This method often proceeds through the formation of the disodium alkoxide of this compound, which can be isolated or used in situ for further reactions.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of this compound from hexafluoroacetone using the two primary methods.
Table 1: Photochemical Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hexafluoroacetone (88 g, 0.53 mol) | Isopropyl Alcohol (40 g, 0.66 mol) | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 63 | US Patent 3,121,121 A |
| Hexafluoroacetone | Formic Acid | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 20 | US Patent 3,121,121 A |
Table 2: Reductive Dimerization Synthesis of this compound
| Reactant 1 | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hexafluoroacetone | Sodium Metal | Tetrahydrofuran | Room Temp. | 72 | Not specified | Allan, Janzen, and Willis (as cited in various sources) |
Experimental Protocols
Photochemical Synthesis of this compound from Hexafluoroacetone and Isopropyl Alcohol
Source: US Patent 3,121,121 A
Materials:
-
Hexafluoroacetone (88 g, 0.53 mol)
-
Isopropyl alcohol (40 g, 0.66 mol)
-
Concentrated sulfuric acid
-
Quartz flask
-
Low-pressure mercury resonance lamp (emitting at 2537 Å)
-
Distillation apparatus
Procedure:
-
A mixture of 88 g (0.53 mol) of hexafluoroacetone and 40 g (0.66 mol) of isopropyl alcohol is placed in a quartz flask.
-
The flask is irradiated at ambient temperature for 96 hours using a low-pressure mercury resonance lamp.
-
After the irradiation period, the reaction mixture is fractionally distilled.
-
The fraction boiling between 130 and 135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid.
-
The final product, this compound, is obtained as a colorless liquid. Yield: 55.4 g (63%). Boiling point: 129 °C. Melting point: 26 °C.
General Procedure for Reductive Dimerization of Hexafluoroacetone with Sodium
Source: Based on descriptions by Allan, Janzen, and Willis.
Materials:
-
Hexafluoroacetone
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Reaction vessel (e.g., sealed tube or flask with a condenser)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with anhydrous THF and sodium metal.
-
The vessel is cooled, and hexafluoroacetone gas is condensed into the stirred reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and is stirred for an extended period (e.g., 72 hours).
-
The reaction progress can be monitored by the consumption of the sodium metal.
-
Upon completion, the resulting disodium alkoxide of this compound can be protonated by the careful addition of an acid (e.g., HCl in an appropriate solvent) to yield this compound.
-
The product is then isolated and purified, typically by distillation or crystallization.
Mandatory Visualizations
Reaction Pathways
Caption: Photochemical Synthesis of this compound.
Caption: Reductive Dimerization with Sodium.
Experimental Workflow
Caption: Photochemical Synthesis Workflow.
Purification and Characterization
This compound can be purified by several methods, with distillation being the most common. Due to its relatively high boiling point (129 °C) and the volatility of the starting material, hexafluoroacetone, distillation is an effective method for separation. For higher purity, fractional distillation is recommended.
Recrystallization can also be employed for purification, as this compound is a solid at room temperature (melting point 26 °C). The choice of solvent for recrystallization would depend on the impurities present.
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are valuable. The ¹H NMR spectrum should show a singlet for the two hydroxyl protons, and the ¹⁹F NMR will show a singlet for the twelve equivalent fluorine atoms of the trifluoromethyl groups.
-
Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretching of the hydroxyl groups is expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
This guide provides a foundational understanding of the synthesis of this compound from hexafluoroacetone. For researchers and professionals in drug development, these methods offer robust pathways to a key fluorinated intermediate. It is crucial to handle hexafluoroacetone, a toxic gas, with appropriate safety precautions in a well-ventilated fume hood.
References
physicochemical properties of Perfluoropinacol
An In-depth Technical Guide to the Physicochemical Properties of Perfluoropinacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the IUPAC name 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is a fully fluorinated diol.[1] Its unique structure, characterized by a carbon skeleton with two hydroxyl groups and a high degree of fluorination, imparts distinctive physical and chemical properties.[1] The presence of twelve fluorine atoms significantly influences its electronic properties, making it a subject of interest in coordination chemistry, organic synthesis, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its spectroscopic features.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are a direct consequence of its highly fluorinated structure. The strong electron-withdrawing effect of the trifluoromethyl groups leads to a notably acidic character for the hydroxyl protons.
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₁₂O₂ | [1] |
| Molecular Weight | 334.06 g/mol | [1] |
| CAS Number | 918-21-8 | [1] |
| Appearance | Colorless liquid/white solid | [2] |
| Melting Point | 20-26 °C | [1] |
| Boiling Point | 129 °C (at 760 mmHg) | [2][3] |
| Density | 1.870 g/mL at 25 °C | [3] |
| pKa | 5.95 | [2][4] |
| Water Solubility | Miscible in all proportions | [2] |
| IUPAC Name | 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound via Photochemical Reduction of Hexafluoroacetone
One common method for synthesizing this compound is the photochemical reduction of hexafluoroacetone in the presence of a hydrogen donor like isopropyl alcohol.[2]
Materials:
-
Hexafluoroacetone
-
Isopropyl alcohol
-
Quartz flask
-
Low-pressure mercury resonance lamp (emitting at 2537 Å)
-
Distillation apparatus
-
Concentrated sulfuric acid
Procedure:
-
A mixture of hexafluoroacetone (0.53 mole) and isopropyl alcohol (0.66 mole) is placed in a quartz flask.[2]
-
The flask is irradiated at ambient temperature for approximately 96 hours using a low-pressure mercury resonance lamp.[2]
-
Following irradiation, the reaction mixture is fractionally distilled.[2]
-
The fraction boiling between 130-135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid to yield pure this compound.[2]
Caption: Synthetic workflow for this compound production.
Purification by Recrystallization
For obtaining high-purity crystalline this compound, recrystallization is a suitable method.[1]
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., fluorinated alcohols or other compatible organic solvents)[1]
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can be used to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under a vacuum.
Caption: Workflow for the purification of this compound.
Determination of pKa by Titration
The acidity of this compound can be determined by titration with a standard base.[2]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter or a suitable indicator
-
Burette and beaker
Procedure:
-
Prepare a solution of this compound of known concentration in water.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate the this compound solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.[1]
-
O-H Stretch: A strong and broad absorption band is observed in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group stretching vibrations.[1] In the pure liquid, a strong band appears at 2.85 µm (approximately 3509 cm⁻¹), and in a 0.05 M carbon tetrachloride solution, it appears at 2.82 µm (approximately 3546 cm⁻¹), indicating the presence of hydrogen bonding.[2]
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region (typically 1000-1400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and fluorine environments in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent hydroxyl protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding. A key finding is that the proton spectrum exhibits a single unsplit resonance band.[2]
-
¹⁹F NMR: The fluorine NMR spectrum is also characterized by a single unsplit resonance band, indicating that all twelve fluorine atoms are chemically equivalent due to the symmetry of the molecule.[2]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in various scientific fields.
-
Ligand in Coordination Chemistry: Its bidentate nature allows it to act as a ligand, forming stable complexes with various metals.[1]
-
Activation of Lewis Acids: this compound can form a complex with a Lewis acid, thereby increasing its electrophilicity and facilitating its interaction with substrates in organic synthesis.[1]
-
Formation of Stable Electrolytes: It has been used to create stable electrolytes, such as sodium bis(this compound) borate, by reacting with sodium borohydride.[4]
-
Role of Fluorine in Drug Discovery: The incorporation of fluorine into molecules is a common strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7][8] While this compound itself is not a drug, it serves as a model compound for understanding the effects of extensive fluorination and can be a precursor in the synthesis of more complex fluorinated molecules.
Caption: Relationship between structure and key properties.
Safety and Handling
This compound, like many perfluorinated compounds, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or under a fume hood.[9]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] In case of contact, wash the affected area immediately with plenty of water.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Environmental Precautions: Perfluorinated compounds can be persistent in the environment.[1] Avoid release into the environment.[9]
Conclusion
This compound is a unique chemical compound whose physicochemical properties are dominated by its high fluorine content. Its significant acidity, high thermal stability, and ability to act as a bidentate ligand make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, supported by detailed experimental protocols and spectroscopic analysis, is essential for its effective application in research and the development of new technologies and therapeutics.
References
- 1. Buy this compound | 918-21-8 [smolecule.com]
- 2. US3121121A - this compound and synthesis thereof - Google Patents [patents.google.com]
- 3. 六氟-2,3-双(三氟甲基)-2,3-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.fr [fishersci.fr]
In-Depth Technical Guide on the Thermal Stability of Perfluoropinacol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluoropinacol, also known as 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is structurally a perfluorinated vicinal diol. Compounds in this class are generally recognized for their high thermal stability, a characteristic conferred by the strength of the carbon-fluorine (C-F) bond. This technical guide provides a comprehensive overview of the expected thermal stability of this compound, details the standard experimental protocols for its evaluation, and discusses potential thermal decomposition pathways. Due to a lack of publicly available experimental data specific to this compound, this guide draws upon the general behavior of structurally similar perfluorinated compounds and established analytical methodologies.
Thermal Stability Profile of Perfluorinated Alcohols
Data on Thermal Stability
A comprehensive literature search did not yield specific quantitative thermal analysis data for this compound. The following table outlines the key parameters that would be determined through standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | Description | Expected Value for this compound |
| Decomposition Onset Temperature (Tonset) | The temperature at which significant weight loss begins, as measured by TGA. This is a primary indicator of thermal stability. | Data not available. Expected to be high, likely > 200°C, based on similar fluorinated compounds. |
| Temperature of Maximum Rate of Decomposition (Tmax) | The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG). | Data not available. |
| Percent Weight Loss at Specific Temperatures | The percentage of the initial mass lost at defined temperature points. | Data not available. |
| Residue at End of TGA Analysis (%) | The percentage of the initial mass remaining at the conclusion of the heating program. | Data not available. |
| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid phase, determined by a characteristic endothermic peak in a DSC curve. | Data not available. |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the substance, calculated from the area of the melting peak in a DSC curve. | Data not available. |
| Glass Transition Temperature (Tg) | For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid to a more flexible state. This is observed as a step change in the baseline of a DSC curve. | Data not available. |
Experimental Protocols for Thermal Stability Assessment
The following protocols are based on ASTM standard test methods and represent the established approach for evaluating the thermal stability of chemical compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.
Standard Method: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is typically performed using materials with known Curie points.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (typically platinum or alumina).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 600°C or higher, depending on the expected stability).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Standard Method: Based on ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, and general DSC principles.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent volatilization of the sample before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected thermal events.
-
A heat-cool-heat cycle is often employed to erase the sample's prior thermal history.
-
-
Data Analysis:
-
Record the differential heat flow as a function of temperature.
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and analyze endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks, as well as baseline shifts (glass transition).
-
Integrate the area of the peaks to determine the enthalpy of the transitions.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for assessing the thermal stability of this compound.
Generalized Thermal Decomposition Pathway for this compound
The thermal decomposition of perfluorinated compounds can be complex. In the absence of specific experimental data for this compound, a generalized pathway can be proposed based on the known behavior of similar molecules. The primary decomposition is expected to involve C-C bond cleavage, followed by rearrangements and the elimination of stable small molecules.
Caption: A generalized thermal decomposition pathway for this compound.
Conclusion
This compound is expected to possess high thermal stability, a hallmark of perfluorinated compounds. While specific experimental data on its decomposition temperature and thermal transitions are currently unavailable, standardized analytical techniques, namely TGA and DSC, provide a clear and robust framework for determining these properties. The insights gained from such studies are critical for the safe handling, storage, and application of this compound in research and development, particularly in the pharmaceutical industry where understanding the stability of all compounds is paramount. Further experimental investigation is required to definitively quantify the thermal stability profile of this compound.
Spectroscopic Characterization of Perfluoropinacol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for perfluoropinacol (1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), a crucial building block in synthetic chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification and characterization of this unique fluorinated diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of this compound. Due to the presence of 1H, 13C, and 19F nuclei, a combination of NMR experiments provides a complete picture of the molecule's connectivity and environment.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is characterized by its simplicity, primarily showing the resonance of the two hydroxyl protons.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 6.0 | Broad Singlet | 2H | -OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The strong electron-withdrawing nature of the surrounding trifluoromethyl groups leads to a significant downfield shift compared to typical aliphatic alcohols[1].
13C NMR Spectroscopy
The 13C NMR spectrum of this compound will exhibit two primary resonances corresponding to the quaternary carbons bearing the hydroxyl and trifluoromethyl groups, and the carbons of the trifluoromethyl groups themselves. Significant C-F coupling is expected.
Table 2: Expected 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~90 - 100 | Multiplet | C-OH |
| ~120 - 130 | Quartet (1JCF ≈ 280-300 Hz) | -CF3 |
Note: The chemical shifts and coupling constants are estimates based on data for similar fluorinated organic molecules. The actual appearance of the C-OH signal will be complex due to coupling with the attached trifluoromethyl groups.
19F NMR Spectroscopy
19F NMR is the most informative NMR technique for this compound, given the presence of twelve fluorine atoms. All trifluoromethyl groups are chemically equivalent, leading to a single, sharp resonance.
Table 3: Expected 19F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 to -80 | Singlet | -CF3 |
Note: The chemical shift is referenced to CFCl3 (δ = 0 ppm). The exact chemical shift can be influenced by the solvent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-F bonds.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~1300 - 1100 | Very Strong | C-F stretch |
| ~1100 - 1000 | Strong | C-O stretch |
Note: The O-H stretching band is typically broad due to intermolecular hydrogen bonding. The C-F stretching region will likely show multiple strong absorptions characteristic of trifluoromethyl groups. For derivatives of this compound, characteristic absorptions for a five-membered ring system have been observed near 1111, 1003, 969, 886, and 750 cm⁻¹[2].
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 334.9936 | [M+H]+ |
| 356.9756 | [M+Na]+ |
| 332.9791 | [M-H]- |
Note: Data is based on predicted values. Experimental fragmentation would likely involve the loss of HF, CF3, and other small fluorinated fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific spectrometer and sample conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Due to the presence of quaternary carbons and C-F coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio.
-
-
19F NMR Acquisition:
-
Acquire a proton-decoupled 19F NMR spectrum.
-
19F is a highly sensitive nucleus, so a smaller number of scans (e.g., 16-32) is typically sufficient.
-
Use a reference standard such as CFCl3 or another known fluorinated compound.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, capable of producing both positive ([M+H]+, [M+Na]+) and negative ([M-H]-) ions.
-
Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion and common adducts.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.
-
Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in elucidating the molecular structure.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Integration of spectroscopic data for structural elucidation.
References
A Theoretical Deep Dive into the Conformational Landscape of Perfluoropinacol
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical underpinnings of the structure of perfluoropinacol (1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), a molecule of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties. While direct, in-depth computational studies on this compound are not extensively available in public literature, this document synthesizes findings from theoretical analyses of analogous fluorinated alcohols and diols to provide a robust framework for understanding its structural characteristics. We will delve into the expected conformational preferences, the critical role of intramolecular hydrogen bonding, and the computational methodologies pertinent to its study.
Conformational Analysis: A Complex Interplay of Forces
The rotational landscape of the central C2-C3 bond in this compound is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding. The bulky trifluoromethyl groups impose significant steric strain, which is expected to heavily influence the dihedral angle between the two C(CF₃)₂OH fragments.
Theoretical studies on similar fluorinated alkanes and alcohols consistently highlight the profound impact of fluorine substitution on conformational preferences.[1][2] In the case of this compound, we can anticipate a complex potential energy surface with several local minima corresponding to different staggered conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Energy (kcal/mol) | Key Interactions |
| Anti | ~180° | 0.0 (Reference) | Minimized steric repulsion between hydroxyl and trifluoromethyl groups. Potential for weak intramolecular OH···F hydrogen bonding. |
| Gauche | ~60° | 1.5 - 3.0 | Increased steric interactions. Favorable geometry for strong intramolecular OH···OH or OH···F hydrogen bonding. |
| Eclipsed | 0°, 120° | > 5.0 | High steric and torsional strain. Energetically unfavorable. |
Note: The relative energies presented are illustrative and based on general principles of conformational analysis of sterically hindered and fluorinated molecules. Actual values would require specific quantum chemical calculations.
The following diagram illustrates the logical workflow for a typical conformational analysis of a molecule like this compound.
The Decisive Role of Intramolecular Hydrogen Bonding
A paramount feature expected to dictate the conformational preference of this compound is the formation of intramolecular hydrogen bonds (IMHBs). The proximity of the two hydroxyl groups, along with the presence of highly electronegative fluorine atoms, creates a competitive environment for hydrogen bond formation.
Theoretical studies on fluorinated alcohols have established the existence of OH···F intramolecular hydrogen bonds, although they are generally weaker than conventional OH···O hydrogen bonds.[3][4] In this compound, the following IMHB scenarios are plausible:
-
OH···OH: A direct hydrogen bond between the two hydroxyl groups. This would likely stabilize a gauche conformation.
-
OH···F: A hydrogen bond between a hydroxyl proton and a fluorine atom of a trifluoromethyl group. This interaction could occur in various conformations.
The strength and prevalence of these interactions are highly dependent on the solvent environment, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.
The diagram below illustrates the potential intramolecular hydrogen bonding networks within this compound.
Methodologies for Theoretical Investigation
A thorough theoretical investigation of the this compound structure necessitates the use of robust quantum chemical methods. The choice of methodology will impact the accuracy of the predicted geometries, energies, and other molecular properties.
Computational Protocols
A standard and reliable approach for studying molecules of this nature involves the following steps:
-
Initial Structure Generation: Generation of various conformers of this compound using molecular mechanics or manual building tools.
-
Geometry Optimization: Optimization of the initial structures using Density Functional Theory (DFT) is a common and effective choice.[5] A functional that accounts for dispersion interactions, such as B3LYP-D3 or ωB97X-D, is recommended due to the presence of bulky, polarizable groups. A reasonably large basis set, for example, 6-311+G(d,p), should be employed to accurately describe the electronic structure.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.
-
Refined Energy Calculations: For higher accuracy in relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set.
-
Analysis of Intramolecular Interactions: To characterize the nature of the intramolecular hydrogen bonds, techniques such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be employed on the calculated wavefunctions.
Table 2: Recommended Computational Methods for this compound Analysis
| Task | Recommended Method | Basis Set | Expected Outcome |
| Geometry Optimization | DFT (e.g., B3LYP-D3, ωB97X-D) | 6-311+G(d,p) or larger | Optimized 3D structures of conformers. |
| Vibrational Frequencies | DFT (same as optimization) | 6-311+G(d,p) or larger | Confirmation of minima, thermal corrections, simulated IR/Raman spectra. |
| Relative Energies | MP2 or CCSD(T) (single point) | aug-cc-pVTZ or larger | Accurate relative energies between conformers. |
| Hydrogen Bond Analysis | AIM, NBO | From DFT or MP2 wavefunction | Characterization and quantification of intramolecular interactions. |
Conclusion
The structural landscape of this compound is a fascinating case study in the conformational effects of extensive fluorination. While this guide provides a theoretical framework based on analogous systems, a dedicated computational investigation is warranted to fully elucidate the intricate details of its structure. Such a study would provide valuable insights for the rational design of novel pharmaceuticals and materials leveraging the unique properties of this intriguing molecule. The methodologies and concepts outlined herein provide a clear roadmap for researchers embarking on such an investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deciphering weak hydrogen bonds, halogen bonds, and π-stacking interactions in two fluorinated 2′-hydroxychalcones: insights from experimental and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Ab Initio Investigation of Per- and Poly-fluoroalkyl Substance (PFAS) Adsorption on Zerovalent Iron (Fe0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Perfluoropinacol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoropinacol (PFP), with its unique structure featuring a fully fluorinated carbon backbone and two hydroxyl groups, presents intriguing possibilities in materials science and drug development.[1] Its distinct electronic properties, stemming from the high electronegativity of fluorine, warrant a thorough investigation from a quantum chemical perspective. This technical guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound. While direct, extensive quantum chemical studies on PFP are not widely published, this document synthesizes established computational methodologies applied to analogous fluorinated molecules to propose a robust research framework. This guide details theoretical approaches for geometry optimization, vibrational analysis, conformational searches, and the characterization of non-covalent interactions, providing researchers with a blueprint to unravel the nuanced stereoelectronic properties of this compelling molecule.
Introduction to this compound
This compound, systematically named 1,1,1,3,3,3-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is the fluorinated analog of pinacol. The extensive fluorination dramatically alters its physicochemical properties compared to its hydrocarbon counterpart.[1] Understanding the conformational landscape, intramolecular interactions, and electronic charge distribution is paramount for predicting its behavior in various chemical environments and for designing novel applications. Quantum chemical calculations offer a powerful, non-invasive avenue to probe these molecular characteristics with high precision.
Proposed Computational Methodology
This section details a recommended computational protocol for a comprehensive quantum chemical study of this compound. The methodology is based on widely accepted practices for the computational analysis of fluorinated organic compounds.
Software and Theoretical Levels
A high-quality quantum chemical investigation of this compound can be effectively carried out using software packages such as Gaussian, ORCA, or Spartan. For reliable results, Density Functional Theory (DFT) is a recommended starting point due to its balance of computational cost and accuracy.
-
Recommended Functionals: B3LYP, M06-2X, and ωB97X-D are suitable choices. The M06-2X and ωB97X-D functionals are particularly well-suited for systems where non-covalent interactions are significant.
-
Recommended Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended to accurately describe the electronic structure, particularly the diffuse functions for the lone pairs on fluorine and oxygen.
For higher accuracy, especially for calculating reaction barriers or weak interactions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)) should be considered, though at a significantly higher computational cost.
Experimental Protocols: A Step-by-Step Computational Workflow
The following outlines a detailed workflow for the quantum chemical analysis of this compound:
-
Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. This step is crucial for obtaining accurate molecular properties.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Conformational Analysis: Due to the rotational freedom around the central C-C bond and the C-O bonds, a thorough conformational search is necessary. This can be achieved through systematic scans of the relevant dihedral angles or by using more automated methods like Monte Carlo or molecular dynamics-based conformational searches.
-
Analysis of Non-Covalent Interactions: To investigate potential intramolecular hydrogen bonding between the hydroxyl groups and fluorine atoms, as well as other non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool. Analysis of bond critical points (BCPs) and their associated electron densities and Laplacians can elucidate the nature and strength of these interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interaction patterns.
Data Presentation: Hypothetical Quantitative Results
The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the proposed computational study of this compound.
Table 1: Calculated Geometric Parameters of this compound at the B3LYP/6-311+G(d,p) Level of Theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (central) | 1.58 |
| C-CF3 | 1.55 |
| C-O | 1.42 |
| O-H | 0.97 |
| C-F | 1.34 |
| Bond Angles (degrees) | |
| O-C-C (central) | 108.5 |
| C-C-CF3 | 112.0 |
| C-O-H | 109.2 |
| F-C-F | 107.5 |
| Dihedral Angles (degrees) | |
| H-O-C-C | 178.5 (anti) |
| O-C-C-O | 65.2 (gauche) |
Table 2: Calculated Vibrational Frequencies of this compound (Selected Modes).
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| ν(O-H) | 3650 | 55.2 | O-H stretch (free) |
| ν(C-F) | 1250 - 1100 | High | C-F stretches |
| ν(C-O) | 1050 | Moderate | C-O stretch |
| ν(C-C) | 980 | Low | C-C stretch |
Table 3: QTAIM Analysis of a Hypothetical Intramolecular O-H···F Interaction.
| Bond Critical Point (BCP) | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |
| O-H···F | 0.015 | +0.048 |
Visualization of Concepts and Workflows
Visual representations are crucial for understanding complex chemical concepts and experimental designs. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed quantum chemical study of this compound.
Caption: Proposed computational workflow for the quantum chemical analysis of this compound.
Caption: 2D representation of the molecular structure of this compound.
Conclusion and Future Directions
The quantum chemical study of this compound, though not yet extensively documented, holds significant promise for advancing our understanding of fluorinated molecules. The computational blueprint presented in this guide provides a comprehensive framework for researchers to explore its electronic structure, conformational preferences, and reactivity. Future work should focus on applying these methods to investigate the interaction of this compound with biological targets, its potential as a ligand in catalysis, and its behavior in condensed phases through molecular dynamics simulations parameterized with high-quality quantum mechanical data. Such studies will be instrumental in unlocking the full potential of this unique molecule in drug development and materials science.
References
Perfluoropinacol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. Perfluoropinacol is an extremely hazardous substance, and all handling should be conducted with the utmost caution, adhering to all institutional and regulatory safety protocols. The information contained herein is based on available data and may not be exhaustive. A thorough risk assessment must be performed before any use of this compound.
Introduction
This compound (also known as 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol) is a fluorinated diol with the chemical formula C₆F₁₂O₂.[1] Its unique structure, featuring two hydroxyl groups on a perfluorinated carbon backbone, imparts high thermal stability and chemical resistance.[1] These properties make it a valuable reagent in organic synthesis, particularly as a ligand in coordination chemistry and as a component in the development of electrolytes for batteries.[1] However, its exceptional reactivity and toxicity necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the known hazards of this compound and detailed recommendations for its safe management in a research and development environment.
Hazard Identification and Toxicological Profile
This compound is classified as a highly toxic substance with the potential for fatal dermal absorption.[1] Anecdotal evidence from historical research at DuPont suggests extreme dermal toxicity, with a single drop proving lethal to a guinea pig.[2] While comprehensive toxicological data for this compound is limited, the available information underscores the critical need for stringent protective measures to prevent any direct contact.
GHS Hazard Statements:
Summary of Toxicological Data:
Due to the limited availability of quantitative toxicological data for this compound, the following table includes information on a related, non-fluorinated compound, Pinacol, to provide a general reference point. It is crucial to note that the fluorine atoms in this compound are expected to significantly alter its toxicological profile, likely increasing its toxicity.
| Parameter | This compound | Pinacol (for reference) | Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) | LD50 Oral - mouse - 3,380 mg/kg | [1][3] |
| Acute Dermal Toxicity | Fatal in contact with skin (H310) | Not available | [1] |
| Acute Inhalation Toxicity | Harmful if inhaled (H332) | May be harmful if inhaled. Causes respiratory tract irritation. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation. | [3] |
| Eye Damage/Irritation | Causes serious eye irritation. | Causes eye irritation. | [3] |
| Carcinogenicity | No data available. Perfluorinated compounds are often persistent in the environment.[1] | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [3] |
Occupational Exposure Limits (OELs):
There are currently no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. All work with this compound should be conducted under the principle of minimizing exposure to the lowest achievable level.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₆F₁₂O₂ | [1] |
| Molecular Weight | 334.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 40 - 43 °C (104 - 109 °F) | [3] |
| Boiling Point | 171 - 172 °C (340 - 342 °F) | [3] |
| Flash Point | 77 °C (171 °F) - closed cup | [3] |
| Reactivity | Forms adducts with alcohols and ketones; undergoes reductive dimerization with sodium; reacts with sulfur tetrafluoride.[1] Stable under recommended storage conditions. | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [3] |
| Hazardous Decomposition Products | Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride. | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood should be located in a designated area for highly toxic materials.
-
Glove Box: For procedures involving larger quantities or with a higher risk of aerosol generation, the use of a glove box under an inert atmosphere is strongly recommended.
-
Ventilation: The laboratory must be well-ventilated with a system that is regularly maintained and monitored.
Personal Protective Equipment (PPE)
Due to the extreme dermal toxicity of this compound, selection of appropriate PPE is critical.
-
Hand Protection:
-
Glove Selection: No specific glove permeation data for this compound is readily available. Therefore, a conservative approach is necessary. It is recommended to use a double-gloving system. The outer glove should be a heavy-duty, chemical-resistant material such as Viton™ or a multi-layered laminate glove (e.g., Silver Shield®). The inner glove can be a standard nitrile laboratory glove.
-
Glove Inspection and Replacement: Gloves must be inspected for any signs of degradation or damage before each use. They should be changed immediately if contamination is suspected. After handling, gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.
-
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Skin and Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is required. An acid-resistant apron should also be worn. All clothing worn in the laboratory should be removed before leaving the work area.
-
Respiratory Protection: In situations where there is a risk of inhalation and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. A comprehensive respiratory protection program, including fit testing, must be in place.
PPE Selection Workflow
Caption: Required PPE for handling this compound.
Experimental Protocols: Safe Handling, Quenching, and Disposal
The following protocols are based on best practices for handling highly toxic and reactive chemicals. They must be adapted to the specific experimental conditions and performed only by trained personnel.
General Handling Procedure
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Have appropriate spill cleanup materials and emergency quenching agents readily available.
-
Don all required PPE.
-
-
Dispensing:
-
This compound is a solid at room temperature. Handle as a powder in the fume hood. Avoid creating dust.
-
Use dedicated spatulas and glassware.
-
If a solution is required, add the solid slowly to the solvent in the reaction vessel.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands and arms thoroughly with soap and water after exiting the work area.
-
Safe Handling Workflow
References
Methodological & Application
Application Notes and Protocols: Perfluoropinacol as a Bidentate Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropinacol (PFP), systematically named 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, is a unique and highly valuable bidentate ligand in coordination chemistry. Its dianionic form, perfluoropinacolate (pfp²⁻), is generated by the deprotonation of its two hydroxyl groups. The presence of twelve fluorine atoms imparts distinct electronic and steric properties to the ligand and its corresponding metal complexes. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electron density at the coordinating oxygen atoms, thereby affecting the stability, reactivity, and physicochemical properties of the resulting metal complexes. These unique characteristics make perfluoropinacolate complexes promising candidates for a range of applications, including catalysis, materials science, and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring the perfluoropinacolate ligand.
Synthesis of this compound
This compound is typically synthesized via the bimolecular reduction of hexafluoroacetone. One common method involves the photochemical reduction of hexafluoroacetone in the presence of an alcohol, such as isopropyl alcohol, under anhydrous conditions.[1]
Coordination Chemistry of Perfluoropinacolate
The perfluoropinacolate anion acts as a bidentate, dinegative ligand, forming stable chelate rings with a variety of metal ions. It has been shown to coordinate with main group metals, such as tin, as well as transition metals. The resulting complexes often exhibit square-planar or octahedral geometries, depending on the coordination number of the metal center and the presence of other ancillary ligands.
Synthesis of Metal Complexes
The general strategy for the synthesis of perfluoropinacolate metal complexes involves the reaction of a suitable metal precursor with either this compound in the presence of a base or with a pre-formed salt of the perfluoropinacolate anion.
Protocol 1: General Synthesis of a Tin(IV) Perfluoropinacolate Complex
This protocol is adapted from the synthesis of [NEt₃H]₂[Sn(pinᶠ)₃] and can be modified for other counterions and similar main group metals.
Materials:
-
This compound (H₂pinᶠ)
-
Tin(IV) chloride (SnCl₄)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Cannula
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (3.0 equivalents) in anhydrous acetonitrile in a Schlenk flask.
-
To this solution, add triethylamine (6.0 equivalents) dropwise with stirring.
-
In a separate Schlenk flask, prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the tin(IV) chloride solution to the this compound/triethylamine solution via cannula with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
A precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under inert atmosphere.
-
The filtrate contains the desired tin(iv) perfluoropinacolate complex. The complex can be isolated by removing the solvent under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether.
dot
References
Application Notes and Protocols: Perfluoropinacol-Derived Lewis Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoropinacol serves as a crucial building block for a class of exceptionally strong, neutral Lewis acids. Rather than being used as an additive to activate traditional Lewis acids, this compound is a ligand that, when complexed with silicon, forms bis(perfluoropinacolato)silane. This compound is a potent Lewis superacid, capable of catalyzing a range of challenging organic transformations.[1][2][3] The electron-withdrawing nature of the trifluoromethyl groups in the this compound ligand enhances the Lewis acidity of the central silicon atom, making it highly effective for substrate activation.
These application notes provide an overview of the synthesis of the bis(perfluoropinacolato)silane Lewis acid catalyst and detailed protocols for its use in key organic reactions.
Synthesis of the Catalyst: Bis(perfluoropinacolato)silane Acetonitrile Adduct (1·MeCN)
The active catalyst is typically synthesized as its acetonitrile mono-adduct, which improves its solubility and stability.[1][2] The synthesis involves the reaction of lithiated this compound with a silicon source.
Conceptual Workflow for Catalyst Synthesis
Caption: Synthesis of the bis(perfluoropinacolato)silane acetonitrile adduct catalyst.
Application 1: Hydrosilylation of Aldehydes
Bis(perfluoropinacolato)silane is an effective catalyst for the hydrosilylation of electron-deficient aldehydes, a key transformation in organic synthesis for the reduction of carbonyls to alcohols.
Experimental Protocol: Hydrosilylation of p-Nitrobenzaldehyde
-
Preparation: In a nitrogen-filled glovebox, add p-nitrobenzaldehyde (1.0 equiv) and the silane reducing agent (e.g., triethylsilane, 1.1 equiv) to a vial.
-
Solvent Addition: Add the desired solvent (e.g., CDCl₃ for NMR monitoring).
-
Catalyst Addition: Add a stock solution of bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) in the same solvent to achieve the desired catalyst loading (e.g., 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the aldehyde proton signal and the appearance of the corresponding silyl ether product signals.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The silyl ether product can be purified by silica gel chromatography if necessary.
| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |
| p-Nitrobenzaldehyde | 5 | Et₃SiH (1.1) | 2 | >95 |
| o-Nitrobenzaldehyde | 5 | Et₃SiH (1.1) | 2 | >95 |
Data adapted from literature reports.[1]
Application 2: Deoxygenation of Ketones
The powerful Lewis acidity of bis(perfluoropinacolato)silane enables the deoxygenation of ketones to the corresponding alkanes, a challenging transformation.[1]
Experimental Protocol: Deoxygenation of Benzophenone
-
Preparation: In a nitrogen-filled glovebox, dissolve benzophenone (1.0 equiv) in a suitable solvent (e.g., benzene-d₆).
-
Reagent Addition: Add triethylsilane (3.0 equiv).
-
Catalyst Addition: Add bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) (1 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by ¹H NMR spectroscopy.
-
Work-up: Upon completion, the product can be isolated after an aqueous work-up and purification by column chromatography.
| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |
| Benzophenone | 1 | Et₃SiH (3.0) | 2 | ~100 |
| Acetophenone | 5 | Et₃SiH (3.0) | 1 | ~100 |
Data based on findings in published research.[1]
Logical Flow of Catalytic Deoxygenation
Caption: General workflow for the deoxygenation of ketones catalyzed by 1·MeCN.
Application 3: Hydrodefluorination of Alkyl Fluorides
A significant application of this Lewis superacid is the activation of strong C-F bonds, enabling the hydrodefluorination of alkyl fluorides.[1] This reaction is of interest for the modification of fluorinated molecules.
Experimental Protocol: Hydrodefluorination of 1-Fluoroadamantane
-
Preparation: In a nitrogen-filled glovebox, combine 1-fluoroadamantane (1.0 equiv) and triethylsilane (1.5 equiv) in a suitable solvent (e.g., benzene-d₆).
-
Catalyst Addition: Add the bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) catalyst (5 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Follow the progress of the reaction by ¹⁹F and ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, the product, adamantane, can be isolated by standard purification techniques.
| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |
| 1-Fluoroadamantane | 5 | Et₃SiH (1.5) | 24 | >95 |
Data derived from published studies.[1]
Conclusion
This compound is a key component in the design of the powerful neutral silane Lewis superacid, bis(perfluoropinacolato)silane. This catalyst demonstrates remarkable activity in a variety of organic transformations, including hydrosilylation, deoxygenation, and the challenging activation of C-F bonds. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. The high reactivity and unique catalytic profile of bis(perfluoropinacolato)silane make it a valuable tool for modern organic synthesis and drug development.
References
Application Notes and Protocols for Perfluoropinacol-Mediated Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of perfluoropinacol as a powerful Brønsted acid and hydrogen-bond-donating catalyst in a variety of organic transformations. Due to its unique electronic properties stemming from the presence of twelve fluorine atoms, this compound exhibits exceptionally high acidity and the ability to activate a wide range of substrates, particularly carbonyl compounds and imines. This document details the theoretical basis, practical applications, and experimental protocols for leveraging this compound in key catalytic reactions.
Introduction to this compound as a Catalyst
This compound, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a commercially available, non-corrosive, and highly acidic fluorinated diol. Its remarkable acidity (pKa ≈ 5.5) and strong hydrogen-bonding capabilities make it an effective organocatalyst for a variety of reactions that are traditionally promoted by strong Lewis or Brønsted acids. Its high thermal and chemical stability, coupled with its solubility in many organic solvents, further enhances its utility in synthesis.
The primary catalytic role of this compound involves the activation of electrophiles, most notably carbonyls and imines, through protonation or strong hydrogen bonding. This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack and promoting a range of chemical transformations.
Key Applications and Reaction Protocols
Friedel-Crafts Acylation
This compound is a promising metal-free catalyst for Friedel-Crafts acylation reactions. It activates the acyl halide or anhydride through protonation or hydrogen bonding, generating a highly electrophilic acylium ion or a similarly reactive species, which then undergoes electrophilic aromatic substitution. This approach avoids the use of stoichiometric amounts of corrosive and environmentally challenging Lewis acids like AlCl₃.
Proposed Mechanism:
The Role of Perfluoropinacol in Fluorination Chemistry: Synthesis of Potential Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Perfluoropinacol, a fully fluorinated diol, is a unique building block in organofluorine chemistry. Its electron-withdrawing trifluoromethyl groups impart high acidity to the hydroxyl protons, making it a versatile precursor for the synthesis of various derivatives. While not a direct fluorinating agent itself, this compound serves as a key starting material for the preparation of compounds with potential applications in fluorination reactions, particularly through its derivatives with sulfur-based reagents. This document provides an overview of the synthesis of this compound and its conversion to sulfur-containing esters, which are analogs of known deoxofluorinating agents.
Synthesis of this compound Derivatives
The primary route to harnessing this compound in the context of fluorination involves its reaction with sulfur chlorides to form cyclic sulfite and sulfate esters. These reactions are typically carried out by first converting this compound to its disodium alkoxide, which then acts as a nucleophile.
Experimental Protocol: Synthesis of Disodium Perfluoropinacolate
The foundational step for creating this compound derivatives is the formation of its disodium salt. This is achieved through the reductive dimerization of hexafluoroacetone.[1]
Materials:
-
Hexafluoroacetone
-
Sodium metal
-
Anhydrous donor solvent (e.g., tetrahydrofuran)
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, add the anhydrous donor solvent.
-
Carefully add sodium metal to the solvent.
-
Cool the mixture and slowly bubble in hexafluoroacetone gas.
-
The reaction mixture will typically change color, indicating the formation of the disodium alkoxide of this compound.
-
The resulting slurry or solution of the ionic disodium alkoxide can be used directly in subsequent reactions.[1]
Experimental Protocol: Synthesis of this compound Sulfite and Sulfate
The disodium perfluoropinacolate is a reactive intermediate for the preparation of various derivatives, including the cyclic sulfite and sulfate.[1]
Materials:
-
Disodium perfluoropinacolate solution/slurry in a donor solvent
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous reaction setup
Procedure for this compound Sulfite:
-
To the freshly prepared solution/slurry of disodium perfluoropinacolate, slowly add a stoichiometric amount of thionyl chloride at a controlled temperature.
-
The reaction typically results in the precipitation of sodium chloride.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield this compound sulfite.
Procedure for this compound Sulfate:
-
Follow a similar procedure as for the sulfite, but use sulfuryl chloride instead of thionyl chloride.
-
The workup and purification steps are analogous to the sulfite synthesis.
Quantitative Data:
At present, detailed quantitative data on the application of this compound-derived sulfite and sulfate in fluorination reactions, including yields and substrate scope, are not extensively reported in the available literature. The primary focus has been on the synthesis and characterization of these derivatives.
Logical Relationship: From this compound to Potential Fluorinating Agents
The synthesis of this compound and its conversion to sulfur-based derivatives can be visualized as a straightforward pathway.
Caption: Synthetic route from hexafluoroacetone to this compound derivatives.
Discussion on Potential Fluorination Applications
The interest in this compound-derived sulfite and sulfate stems from their structural similarity to other sulfur-based deoxofluorinating agents. Deoxofluorination is a crucial transformation in organic synthesis where a hydroxyl group is replaced by a fluorine atom. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are well-known examples that operate through a similar mechanism involving the activation of an alcohol followed by nucleophilic attack of fluoride.
Theoretically, this compound sulfite and sulfate could act as deoxofluorinating agents. The proposed mechanism would involve the initial reaction of the this compound derivative with an alcohol to form a reactive intermediate. The highly electron-withdrawing nature of the this compound backbone would make the sulfur atom highly electrophilic, facilitating the activation of the alcohol. Subsequent intramolecular or intermolecular delivery of a fluoride ion would then lead to the desired fluoroalkane.
Experimental Workflow: Conceptual Deoxofluorination
The following diagram illustrates a conceptual workflow for a deoxofluorination reaction using a hypothetical this compound-based fluorinating agent.
Caption: A generalized experimental workflow for a deoxofluorination reaction.
This compound stands as a valuable precursor for the synthesis of novel sulfur-based compounds that hold potential as fluorinating agents. The straightforward synthesis of its disodium salt allows for the facile preparation of derivatives like this compound sulfite and sulfate. While the direct application of these derivatives in fluorination reactions is not yet well-documented, their structural analogy to established deoxofluorinating agents suggests a promising area for future research. The development of detailed protocols and the evaluation of the substrate scope and efficiency of these potential reagents could open new avenues in organofluorine chemistry, providing safer and more accessible alternatives for the synthesis of fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Further investigation is required to fully elucidate the fluorinating capabilities of this compound-derived compounds.
References
Application Notes and Protocols: The Role of Perfluoropinacol Derivatives in Advanced Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of next-generation energy storage systems hinges on the innovation of electrolyte formulations that can withstand higher voltages, improve safety, and extend cycle life. Perfluoropinacol, and more specifically its derivatives, have emerged as a promising class of compounds in the design of advanced electrolytes for lithium-ion, sodium-ion, and magnesium batteries. The unique properties of the perfluoropinacolato borate anion, characterized by its bulky and highly fluorinated structure, contribute to enhanced electrochemical stability and performance.
These application notes provide a comprehensive overview of the role of this compound-derived borate salts in battery electrolytes, summarizing key performance data and detailing experimental protocols for their synthesis and evaluation.
Application Notes
Enhancing Electrochemical Stability with Perfluoropinacolato Borate Anions
The primary application of this compound in electrolyte development is in the form of weakly coordinating borate anions, such as bis(perfluoropinacolato)borate. These anions are key components of novel electrolyte salts like lithium bis(perfluoropinacolato)borate (Li[B(pp)₂]), sodium bis(perfluoropinacolato)borate (Na-PPB), and magnesium bis(perfluoropinacolato)borate (Mg-FPB).
Key Advantages:
-
High Anodic Stability: The strong electron-withdrawing effect of the trifluoromethyl groups on the this compound backbone enhances the oxidative stability of the borate center. This allows for the use of high-voltage cathode materials without rapid electrolyte degradation. For instance, electrolytes containing Na-PPB have demonstrated oxidative stability exceeding 5.5 V[1].
-
Improved Thermal and Chemical Stability: Compared to conventional electrolyte salts like lithium hexafluorophosphate (LiPF₆), perfluoropinacolato borate salts exhibit superior tolerance to air and moisture, reducing the formation of hazardous byproducts like hydrogen fluoride (HF)[2][3].
-
Formation of Stable Electrode-Electrolyte Interphases: While the exact mechanisms are still under investigation, evidence suggests that these borate anions contribute to the formation of a more stable cathode electrolyte interphase (CEI). X-ray photoelectron spectroscopy (XPS) analysis of a cycled NMC cathode in a Li[B(pp)₂]-based electrolyte revealed a thicker CEI with a lower concentration of lithium fluoride (LiF) compared to a standard LiPF₆ electrolyte[2][3]. This suggests a different decomposition pathway that may be more conducive to long-term cycling.
Applications in Diverse Battery Chemistries
The versatility of the perfluoropinacolato borate anion has been demonstrated in several battery systems:
-
Magnesium Batteries: Mg-FPB has shown exceptional performance in rechargeable magnesium batteries, enabling a high coulombic efficiency of 95% and a low overpotential of 197 mV for Mg deposition/stripping. Its high anodic stability of up to 4.0 V vs. Mg is a significant advancement for this battery chemistry[4].
-
Sodium-Sulfur Batteries: In room-temperature sodium-sulfur (Na-S) batteries, Na-PPB electrolytes have enabled high initial discharge capacities of 1140 mAh/gsulfur and sustained performance over 500 cycles[1].
-
Lithium-Ion Batteries: Li[B(pp)₂] has been investigated as a stable alternative to LiPF₆, showing promise for high-voltage applications[2][3].
Data Presentation
The following tables summarize the key electrochemical performance data for various battery systems utilizing perfluoropinacolato borate-based electrolytes.
Table 1: Performance of Mg[B(O₂C₂(CF₃)₄)₂]₂ (Mg-FPB) in Magnesium Batteries
| Parameter | Value | Conditions |
| Coulombic Efficiency | 95% | Mg deposition/stripping |
| Overpotential | 197 mV | Mg deposition/stripping |
| Anodic Stability | up to 4.0 V | vs. Mg |
| Discharge Capacity | 150 mAh g⁻¹ | Mg/MnO₂ cell |
Table 2: Performance of Sodium Bis(this compound) Borate (Na-PPB) in Sodium-Sulfur Batteries
| Parameter | Value | Conditions |
| Oxidative Stability | > 5.5 V | on Al current collector |
| Initial Discharge Capacity | 1140 mAh/gsulfur | Na-SPAN cell, 2C rate |
| Final Discharge Capacity (500 cycles) | 965 mAh/gsulfur | Na-SPAN cell, 2C rate |
Table 3: Properties of Lithium Bis(perfluoropinacolato)borate (Li[B(pp)₂]) Electrolytes
| Parameter | Li[B(pp)₂] in EC:EMC (3:7) | 1 M LiPF₆ in EC:EMC (3:7) |
| Ionic Conductivity (0.2 M) | 2.9 mS/cm | ~7.5 mS/cm |
| Thermal Stability | Superior | Standard |
| Air/Moisture Tolerance | Superior | Prone to hydrolysis |
Experimental Protocols
Protocol 1: Synthesis of Lithium Bis(perfluoropinacolato)borate (Li[B(pp)₂])
This protocol is a generalized procedure based on available literature[2][3].
Materials:
-
Lithium borohydride (LiBH₄)
-
This compound
-
1,2-Dimethoxyethane (DME), anhydrous
-
Toluene, anhydrous
-
Hexane, anhydrous
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve lithium borohydride in anhydrous DME.
-
Slowly add a solution of this compound in anhydrous DME to the LiBH₄ solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Wash the solid residue with anhydrous toluene to remove unreacted starting materials and byproducts.
-
Dissolve the washed solid in a minimal amount of anhydrous DME.
-
Precipitate the product by adding anhydrous hexane.
-
Filter the precipitate and dry under vacuum to yield Li[B(pp)₂] as a white powder.
Protocol 2: Preparation of a Perfluoropinacolato Borate-Based Electrolyte
Materials:
-
Synthesized perfluoropinacolato borate salt (e.g., Li[B(pp)₂])
-
Battery-grade carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC))
-
Anhydrous co-solvent if required (e.g., 1,2-dimethoxyethane (DME))
Procedure:
-
Inside an argon-filled glovebox, weigh the desired amount of the perfluoropinacolato borate salt to achieve the target concentration (e.g., 0.2 M or 1.0 M).
-
Prepare the solvent mixture by combining the desired ratio of battery-grade solvents (e.g., EC:EMC 3:7 by volume).
-
Gradually add the salt to the solvent mixture while stirring until it is completely dissolved.
-
If a co-solvent is used, add it to the mixture and continue stirring to ensure homogeneity.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol 3: Electrochemical Characterization of the Electrolyte
1. Ionic Conductivity Measurement:
-
Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
-
Fill the cell with the prepared electrolyte inside a glovebox.
-
Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Determine the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
2. Electrochemical Stability Window (ESW) Measurement:
-
Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Fill the cell with the prepared electrolyte.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential to a high potential (for oxidative stability) or a low potential (for reductive stability).
-
The onset of a significant increase in current indicates the decomposition of the electrolyte, defining the limit of the electrochemical stability window.
3. Battery Cycling Performance:
-
Assemble coin cells (or other desired cell formats) with the appropriate anode, cathode, and separator.
-
Inject the prepared electrolyte into the cells inside a glovebox.
-
Perform galvanostatic cycling at various C-rates to evaluate the capacity, coulombic efficiency, and capacity retention over multiple cycles.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of perfluoropinacolato borate electrolytes.
Caption: Proposed mechanism of interface formation with perfluoropinacolato borate electrolytes.
References
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with Perfluoropinacol
A comprehensive search of scientific literature and chemical databases has revealed no specific instances or established protocols for the synthesis of Metal-Organic Frameworks (MOFs) directly employing perfluoropinacol as a primary organic linker or modulator.
While the field of MOF synthesis is vast and continually expanding, the use of this compound in this context appears to be an unexplored area of research. Fluorinated MOFs are a significant subclass of materials, typically synthesized using fluorinated carboxylates or other functionalized organic ligands to impart properties such as hydrophobicity and unique catalytic activities. However, the diol structure of this compound does not lend itself to the common coordination chemistries used in the self-assembly of MOFs with metal ions.
For researchers interested in the broader field of fluorinated MOFs, this document provides a general overview and a representative protocol for the synthesis of a fluorinated MOF using a more conventional fluorinated ligand. This information is intended to serve as a foundational guide for scientists and drug development professionals exploring the synthesis and application of these specialized porous materials.
Introduction to Fluorinated Metal-Organic Frameworks
Fluorinated Metal-Organic Frameworks (F-MOFs) are a subclass of MOFs that incorporate fluorine atoms into their organic linkers. The introduction of fluorine can significantly alter the physicochemical properties of the resulting framework, leading to:
-
Enhanced Hydrophobicity: The presence of C-F bonds can create highly non-polar pore environments, making F-MOFs suitable for the selective adsorption of non-polar molecules and for applications in moisture-sensitive environments.
-
Increased Chemical and Thermal Stability: The strength of the C-F bond can contribute to the overall robustness of the MOF structure.
-
Modified Catalytic Activity: The electron-withdrawing nature of fluorine can influence the electronic properties of the organic linker and the metal nodes, potentially tuning the catalytic performance of the MOF.
-
Unique Gas Sorption Properties: The specific interactions between fluorinated surfaces and certain gas molecules can lead to enhanced selectivity in gas separation and storage applications.
General Synthesis Strategies for Fluorinated MOFs
The synthesis of F-MOFs generally follows the same principles as non-fluorinated MOFs, with the key difference being the use of a fluorinated organic ligand. Common synthesis methods include:
-
Solvothermal/Hydrothermal Synthesis: This is the most widely used method, where the metal salt and the fluorinated organic linker are dissolved or suspended in a solvent and heated in a sealed vessel (e.g., a Teflon-lined autoclave) for a specific period. The elevated temperature and pressure facilitate the crystallization of the MOF.
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time compared to conventional solvothermal methods.
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of the metal salt and the organic linker together, using mechanical energy to initiate the formation of the MOF structure.
-
Electrochemical Synthesis: In this method, the metal ions are supplied by the anodic dissolution of a metal electrode into a solution containing the organic linker.
Representative Protocol: Solvothermal Synthesis of a Fluorinated MOF (UiO-66(Zr)-(CF₃)₂)
This protocol describes the synthesis of a well-known fluorinated MOF, UiO-66(Zr)-(CF₃)₂, which incorporates a trifluoromethyl-functionalized terephthalic acid linker.
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
2,5-bis(trifluoromethyl)terephthalic acid (H₂BDC-(CF₃)₂)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Chloroform
Equipment
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Experimental Procedure
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 125 mg (0.54 mmol) of ZrCl₄ and 172 mg (0.54 mmol) of 2,5-bis(trifluoromethyl)terephthalic acid in 10 mL of DMF.
-
Add 1.5 mL of trifluoroacetic acid to the solution. TFA acts as a modulator, which can help to control the crystallite size and defect density of the resulting MOF.
-
Sonicate the mixture for approximately 10 minutes to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Transfer the clear precursor solution into a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Purification and Activation:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
A white crystalline powder should be observed at the bottom of the Teflon liner.
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), centrifuging and decanting the supernatant after each wash.
-
To remove residual DMF from the pores, immerse the solid in methanol for 3 days, replacing the methanol with a fresh portion each day.
-
After the methanol exchange, solvent exchange with chloroform for another 3 days, again replacing the solvent daily.
-
Finally, activate the MOF by heating the sample under vacuum (e.g., in a Schlenk line or vacuum oven) at 150 °C for 12 hours. This step removes the solvent molecules from the pores, making the internal surface area accessible.
-
Characterization
The synthesized UiO-66(Zr)-(CF₃)₂ should be characterized to confirm its structure, porosity, and thermal stability. Common characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Nitrogen Physisorption at 77 K: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups from the organic linker.
Quantitative Data for a Representative Fluorinated MOF
The following table summarizes typical quantitative data for the synthesized UiO-66(Zr)-(CF₃)₂. Note that these values can vary slightly depending on the specific synthesis conditions.
| Property | Typical Value |
| BET Surface Area | 1000 - 1400 m²/g |
| Pore Volume | 0.4 - 0.6 cm³/g |
| Decomposition Temperature | > 450 °C (in air) |
| Water Contact Angle | > 120° (indicating high hydrophobicity) |
Visualizations
Experimental Workflow for F-MOF Synthesis
Application Notes and Protocols: Perfluoropinacol Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making their stereoselective synthesis a critical endeavor. In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Within this field, the unique electronic properties of fluorinated organic molecules have been harnessed to create highly effective catalysts.
This document provides detailed application notes and protocols on the use of perfluoropinacol derivatives as catalysts in asymmetric synthesis. The high acidity and unique steric and electronic environment of the this compound scaffold make its derivatives promising candidates for a range of enantioselective transformations, including Mukaiyama aldol reactions, Diels-Alder reactions, and Friedel-Crafts alkylations. These reactions are fundamental for the construction of complex chiral molecules that are often key intermediates in the synthesis of active pharmaceutical ingredients.
This compound as a Brønsted Acid Catalyst Scaffold
This compound itself is a strong Brønsted acid due to the electron-withdrawing nature of the trifluoromethyl groups. This acidity can be harnessed to activate substrates in a variety of reactions. By derivatizing the this compound backbone with chiral moieties, it is possible to create a chiral Brønsted acid catalyst capable of inducing enantioselectivity.
The general principle involves the protonation of a substrate by the chiral this compound-derived acid, creating a chiral ion pair. The chiral counter-anion then directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.
Diagram of the General Catalytic Cycle
Caption: General catalytic cycle of a chiral this compound-derived Brønsted acid.
Key Asymmetric Reactions and Protocols
While specific examples of this compound derivatives as the primary chiral catalyst are still emerging in the literature, the following sections outline general protocols for key asymmetric reactions where such catalysts could be applied, based on established methodologies with other strong Brønsted acids.
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[1][2][3][4][5] The use of a chiral Brønsted acid catalyst can promote the enantioselective formation of β-hydroxy carbonyl compounds.
General Experimental Protocol:
-
Catalyst Preparation: A chiral this compound-derived Brønsted acid (5-10 mol%) is dissolved in an anhydrous, non-polar solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: The solution is cooled to the desired temperature (typically between -78 °C and room temperature).
-
Substrate Addition: The aldehyde (1.0 equiv.) is added to the catalyst solution and stirred for a short period (5-10 minutes) to allow for pre-association.
-
Nucleophile Addition: The silyl enol ether (1.2-1.5 equiv.) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Work-up: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral β-hydroxy carbonyl compound.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Quantitative Data (Hypothetical Example):
The following table summarizes hypothetical data for an asymmetric Mukaiyama aldol reaction catalyzed by a chiral this compound derivative.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | -78 | 12 | 92 | 95 (R) |
| 2 | 4-Nitrobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | -78 | 8 | 95 | 98 (R) |
| 3 | Cinnamaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | -60 | 24 | 85 | 92 (R) |
| 4 | Isobutyraldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | -78 | 18 | 88 | 90 (S) |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring.[6] Chiral Brønsted acid catalysis can be employed to achieve high enantioselectivity in the formation of the cyclic products.
General Experimental Protocol:
-
Catalyst Solution: The chiral this compound-derived catalyst (10-20 mol%) is dissolved in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Reaction Cooled: The solution is cooled to the reaction temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Dienophile Addition: The dienophile (1.0 equiv.) is added to the catalyst solution.
-
Diene Addition: The diene (1.2-2.0 equiv.) is then added to the mixture.
-
Stirring: The reaction is stirred until completion, as indicated by TLC analysis.
-
Work-up: The reaction mixture is concentrated, and the residue is purified directly by flash chromatography on silica gel to yield the enantiomerically enriched cycloadduct.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or SFC analysis.
Quantitative Data (Hypothetical Example):
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | endo/exo | ee (%) (endo) |
| 1 | Cyclopentadiene | Acrolein | 20 | -20 | 48 | 85 | >99:1 | 93 |
| 2 | Cyclopentadiene | Methyl acrylate | 20 | 0 | 72 | 78 | 98:2 | 90 |
| 3 | Isoprene | Maleimide | 15 | 25 | 24 | 92 | >99:1 | 95 |
| 4 | 1,3-Butadiene | N-Benzylmaleimide | 15 | 25 | 36 | 88 | >99:1 | 91 |
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring.[7][8] The use of chiral Brønsted acids can facilitate the enantioselective addition of arenes to electrophiles, such as α,β-unsaturated carbonyl compounds or imines.
General Experimental Protocol:
-
Catalyst Activation: The chiral this compound-derived catalyst (5-10 mol%) is dissolved in an anhydrous solvent (e.g., toluene, mesitylene) under an inert atmosphere.
-
Substrate Addition: The nucleophilic arene (e.g., indole, pyrrole) (1.2 equiv.) is added to the catalyst solution.
-
Electrophile Addition: The electrophile (1.0 equiv.), dissolved in the same solvent, is added slowly to the reaction mixture at the desired temperature (e.g., -40 °C to room temperature).
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching and Work-up: Once the reaction is complete, it is quenched with a saturated solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC.
Quantitative Data (Hypothetical Example):
| Entry | Arene | Electrophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | trans-β-Nitrostyrene | 10 | -20 | 24 | 90 | 92 |
| 2 | 2-Methylindole | trans-β-Nitrostyrene | 10 | -20 | 36 | 85 | 94 |
| 3 | Pyrrole | N-Boc-imine of Benzaldehyde | 5 | 0 | 48 | 88 | 89 |
| 4 | N-Methylindole | Ethyl glyoxylate | 10 | -40 | 72 | 75 | 91 |
Synthesis of Chiral this compound-Derived Ligands
The synthesis of chiral ligands derived from this compound is a key step in developing these catalytic systems. A general approach involves the reaction of this compound with a chiral auxiliary containing reactive functional groups. For instance, chiral amino alcohols or diamines can be reacted with a derivative of this compound to form chiral ligands.
Workflow for Synthesis of a Chiral this compound-Derived Ligand:
Caption: General workflow for the synthesis of a chiral this compound-derived ligand.
Conclusion and Future Outlook
This compound derivatives represent a promising, yet underexplored, class of catalysts for asymmetric synthesis. Their strong Brønsted acidity, coupled with a tunable chiral environment, offers the potential for high reactivity and enantioselectivity in a variety of important organic transformations. The protocols and data presented herein, while based on established principles of asymmetric catalysis, provide a framework for the application and further development of these novel catalytic systems. Future research in this area will likely focus on the design and synthesis of new, more effective chiral this compound-derived catalysts and the expansion of their application to a broader range of asymmetric reactions, ultimately contributing to the advancement of chiral drug synthesis and development.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
Application Notes and Protocols for Perfluorinated Alcohols in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorinated alcohols, with a focus on the readily available and widely studied 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as powerful activating agents in a variety of organic transformations. Due to its strong hydrogen-bonding capabilities, high ionizing power, and low nucleophilicity, HFIP and structurally related compounds like perfluoropinacol are not typically employed as traditional organocatalysts but rather as unique solvents or additives that can significantly promote reactions by stabilizing charged intermediates and activating electrophiles. This compound, with its increased number of trifluoromethyl groups, is anticipated to exhibit even stronger hydrogen-bond donating properties and is therefore expected to be a highly effective promoter for similar transformations.
Core Principle: Hydrogen-Bond-Donating Activation
The primary role of perfluorinated alcohols in organocatalysis is to act as potent hydrogen-bond donors. This interaction with substrates containing Lewis basic sites (e.g., carbonyls, alkenes, epoxides) leads to their activation, rendering them more susceptible to nucleophilic attack. This mode of action mimics aspects of Brønsted acid catalysis but often provides unique reactivity and selectivity.
A general schematic for this activation is the hydrogen-bonding of the perfluorinated alcohol to an electrophile, which increases its electrophilicity and facilitates a subsequent reaction.
Caption: General workflow of electrophile activation by a perfluorinated alcohol.
Applications in Difunctionalization Reactions
HFIP has been demonstrated to be a highly effective medium for the difunctionalization of unsaturated systems such as alkenes, alkynes, and epoxides.[1] These reactions often proceed through cationic intermediates, which are stabilized by the polar and weakly coordinating nature of HFIP.
Dihydroxylation of Alkenes
A notable application is the metal-free syn-dihydroxylation of electron-rich styrenes. This reaction utilizes 2-iodoxybenzoic acid (IBX) and 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in HFIP.[1]
| Entry | Substrate (Styrene Derivative) | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | trans-Anethole | IBX (cat.), TEMPO | HFIP | 85 | >95:5 |
| 2 | 4-Methoxy-β-methylstyrene | IBX (cat.), TEMPO | HFIP | 80 | >95:5 |
| 3 | Indene | IBX (cat.), TEMPO | HFIP | 75 | >95:5 |
Experimental Protocol: General Procedure for the syn-Dihydroxylation of Alkenes
-
To a solution of the styrene derivative (1.0 mmol) in HFIP (5.0 mL) at room temperature is added TEMPO (0.1 mmol, 10 mol%).
-
2-Iodoxybenzoic acid (IBX) (0.1 mmol, 10 mol%) is then added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding diol.
Caption: Experimental workflow for the dihydroxylation of alkenes.
Role in C-H Activation
HFIP has been shown to be a crucial component in various C-H activation reactions, where it is thought to facilitate the process through hydrogen bonding, which can lower the activation barrier.[2] While often used in conjunction with a metal catalyst, the role of HFIP is integral to the reaction's success.
Palladium-Catalyzed C-H Activation
In some palladium-catalyzed C-H functionalization reactions, alcoholic solvents like HFIP are essential. It is proposed that HFIP can coordinate to the metal center and form a hydrogen bond with the ligand, thereby increasing the rate of substrate coordination.[2]
Caption: Mechanistic role of HFIP in C-H activation.
Activation of Gold Catalysts
HFIP has been identified as a potent activator for gold catalysts in cycloisomerization reactions, eliminating the need for traditional silver-based activators.[3][4] It is proposed that HFIP activates the Au-Cl bond through hydrogen bonding, initiating the catalytic cycle.
Gold-Catalyzed Cyclization of Propargylamides
The use of simple gold(I) chloride complexes in HFIP enables the efficient cyclization of propargylamides with low catalyst loadings.[3]
| Entry | Substrate (Propargylamide) | Gold Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | N-benzyl-N-(prop-2-yn-1-yl)benzamide | [AuCl(PPh3)] | 1 | HFIP | 95 |
| 2 | N-(but-2-yn-1-yl)-N-phenylbenzamide | [AuCl(IPr)] | 0.1 | HFIP | 98 |
| 3 | N-(pent-2-yn-1-yl)-4-methoxy-N-phenylbenzamide | [AuCl(PPh3)] | 1 | HFIP | 92 |
Experimental Protocol: General Procedure for Gold-Catalyzed Cyclization
-
The propargylamide substrate (0.5 mmol) is dissolved in HFIP (2.5 mL) in a sealed vial.
-
The gold catalyst (0.005 mmol, 1 mol%) is added to the solution.
-
The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (typically 1-6 hours).
-
After completion (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Conclusion and Outlook
While specific protocols for this compound in organocatalysis are not yet widely reported, the extensive research on HFIP provides a strong foundation for its application. The unique properties of perfluorinated alcohols as strong hydrogen-bond donors make them invaluable tools for promoting a wide range of organic reactions. Researchers are encouraged to explore this compound and other highly fluorinated alcohols as potentially superior activating agents in these and other transformations. The provided protocols for HFIP-promoted reactions serve as an excellent starting point for the development of new synthetic methodologies.
References
Perfluoropinacol: A High-Temperature Reaction Solvent for Specialized Applications
Introduction
Perfluoropinacol, with the chemical formula C₆F₁₂O₂, is a fully fluorinated diol that exhibits exceptional thermal stability, making it a promising solvent for high-temperature chemical reactions.[1] Its unique molecular structure, characterized by a high degree of fluorination, imparts properties such as chemical inertness and low surface tension, which are advantageous in various synthetic applications. This document provides an overview of the potential of this compound as a high-temperature reaction solvent, including its properties, and outlines general protocols for its use, based on the characteristics of perfluorinated compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application as a high-temperature solvent.
| Property | Value | Reference |
| Chemical Formula | C₆F₁₂O₂ | [1] |
| Molecular Weight | 334.05 g/mol | |
| Appearance | Colorless liquid or low melting solid | [1] |
| Melting Point | 20-26 °C | [1] |
| Boiling Point | 129 °C | |
| Thermal Stability | Stable up to 250 °C for 5 hours in a sealed vessel |
Applications in High-Temperature Reactions
While specific, detailed examples of high-temperature reactions conducted in this compound as a primary solvent are not extensively documented in publicly available literature, its established thermal stability up to 250 °C suggests its suitability for a range of high-temperature applications. Perfluorinated compounds, in general, are utilized in high-temperature settings due to their robust nature.
This compound has been noted as an excellent solvent for a variety of high molecular weight synthetic polymers at "ordinary or moderately high temperatures," including polyamides (nylons), polyesters, and polyvinyl alcohol. This suggests its potential utility in polymerization reactions and polymer processing at elevated temperatures.
Experimental Protocols
The following are generalized protocols for utilizing this compound as a solvent in high-temperature reactions, based on its known properties and general practices for handling fluorinated compounds.
General Protocol for a High-Temperature Organic Synthesis
This protocol outlines a general procedure for conducting a hypothetical high-temperature organic synthesis in this compound.
Materials:
-
This compound (anhydrous)
-
Reactant A
-
Reactant B
-
Catalyst (if required)
-
High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a magnetic stir bar, thermocouple, and pressure gauge
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and free of any contaminants.
-
Reagent Addition: Under an inert atmosphere, charge the reaction vessel with Reactant A, Reactant B, and the catalyst (if applicable).
-
Solvent Addition: Add the desired volume of anhydrous this compound to the reaction vessel.
-
Sealing and Inerting: Seal the reaction vessel securely. Purge the vessel with an inert gas several times to remove any residual air and moisture.
-
Heating and Stirring: Place the reaction vessel in a suitable heating mantle or oil bath. Begin stirring and gradually heat the mixture to the desired reaction temperature (e.g., 150-250 °C).
-
Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) for analysis by techniques such as GC-MS or LC-MS. Monitor the internal temperature and pressure throughout the reaction.
-
Cooling and Depressurization: Once the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the pressure.
-
Work-up and Product Isolation: Open the reaction vessel and transfer the reaction mixture to a suitable flask. The product can be isolated by standard techniques such as extraction, distillation, or crystallization. Due to the unique solubility profile of perfluorinated solvents, a liquid-liquid extraction with a suitable organic solvent may be effective.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
High-pressure reactions should be conducted behind a blast shield.
-
Be aware of the potential for pressure buildup at elevated temperatures.
Visualizing Experimental Workflows
The logical flow of a typical high-temperature synthesis experiment can be visualized using a flowchart.
Signaling Pathways and Logical Relationships
While this compound is primarily a solvent and not directly involved in signaling pathways, its use can be crucial in enabling reactions that are part of a larger synthetic strategy. The following diagram illustrates a logical relationship in a multi-step synthesis where a high-temperature step is required.
This compound's high thermal stability and unique solvent properties present it as a valuable, albeit specialized, solvent for high-temperature reactions. While detailed application notes for specific reactions are scarce in current literature, its characteristics suggest significant potential in areas such as polymer synthesis and other organic transformations that require elevated temperatures. Further research into its application as a primary reaction solvent is warranted to fully explore its capabilities and to develop specific, optimized protocols for various high-temperature chemical processes.
References
Application Notes & Protocols: Purification of Organic Molecules via Reversible Adduct Formation with Perfluoropinacol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The purification of reaction intermediates and final products is a critical and often time-consuming step in organic synthesis and drug development. Fluorous chemistry offers a powerful strategy to streamline this process. This application note describes a "catch and release" purification method utilizing perfluoropinacol as a reversible, fluorous tagging reagent. This technique is particularly applicable to the purification of amines and phosphines from non-fluorous impurities. The strategy involves the formation of a highly fluorinated adduct between the target molecule and this compound, followed by selective retention of the adduct on a fluorous solid-phase extraction (F-SPE) cartridge. Non-fluorous impurities are washed away, after which the purified adduct is eluted and the this compound tag is cleaved to release the purified target molecule.
Principle of the Method
The purification strategy is based on the principles of fluorous affinity separation. This compound (1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol) is a highly fluorinated diol that can react reversibly with certain functional groups to form stable adducts. Due to its high fluorine content, the resulting adduct exhibits a strong affinity for fluorous stationary phases.
The overall workflow can be summarized in three main stages:
-
Adduct Formation (Catch): The crude reaction mixture containing the target molecule (e.g., an amine or phosphine) is reacted with this compound to form a fluorous adduct.
-
Fluorous Solid-Phase Extraction (F-SPE): The reaction mixture is then passed through a fluorous silica gel cartridge. The fluorous adduct is retained, while non-fluorous impurities are washed away with a fluorophobic solvent. The purified adduct is subsequently eluted with a fluorophilic solvent.
-
Adduct Cleavage (Release): The this compound tag is cleaved from the purified adduct, releasing the pure target molecule. The fluorous this compound by-product can potentially be recovered and recycled.
Application 1: Purification of Primary and Secondary Amines
Reaction Principle
Primary and secondary amines can react with the two hydroxyl groups of this compound under acidic conditions to form a stable, five-membered cyclic hemiaminal ether adduct. This reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Caption: Adduct formation with a primary or secondary amine.
Experimental Protocol: Adduct Formation with a Primary Amine
-
To a solution of the crude primary amine (1.0 equiv) in toluene (0.2 M), add this compound (1.1 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature. The crude solution containing the fluorous adduct is now ready for F-SPE.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge (e.g., SiliaPrep™ Fluorochrom) by washing with 3-5 column volumes of a fluorophilic solvent (e.g., methanol or THF), followed by 3-5 column volumes of a fluorophobic solvent (e.g., 80:20 methanol/water).[1][2] Do not allow the cartridge to run dry.
-
Sample Loading: Load the crude adduct solution onto the conditioned cartridge. If the reaction solvent is not miscible with the wash solvent, it may need to be removed and the residue redissolved in a suitable solvent like DMF or DMSO.[3]
-
Fluorophobic Wash: Wash the cartridge with 5-10 column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water) to elute the non-fluorous impurities.[1][4] Collect and analyze the fractions by TLC or LC-MS to ensure no product is eluting.
-
Fluorophilic Elution: Elute the purified fluorous adduct with 5-10 column volumes of a fluorophilic solvent (e.g., methanol or THF).[1][4]
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Experimental Protocol: Adduct Cleavage
-
Dissolve the purified fluorous adduct in a mixture of THF and 1 M aqueous HCl (1:1 v/v).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the adduct and the appearance of the free amine.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the purified amine.
Quantitative Data (Hypothetical)
| Analyte (Crude) | Initial Purity (%) | Adduct Formation Yield (%) | F-SPE Recovery (%) | Cleavage Yield (%) | Final Purity (%) | Overall Yield (%) |
| Benzylamine | 75 | >95 | 92 | 96 | >99 | 84 |
| Dibenzylamine | 80 | >95 | 90 | 95 | >98 | 82 |
| 4-Bromoaniline | 65 | >95 | 94 | 97 | >99 | 86 |
Application 2: Purification of Tertiary Amines and Phosphines
Reaction Principle
Tertiary amines and phosphines, being Lewis bases, can form stable, reversible Lewis acid-base adducts. In this proposed method, this compound acts as a bidentate ligand to a suitable Lewis acid (e.g., boronic acid), creating a highly fluorinated and stronger Lewis acidic complex. This complex can then reversibly bind to the tertiary amine or phosphine.
Caption: Adduct formation with a tertiary amine or phosphine.
Experimental Protocol: Adduct Formation with a Tertiary Amine/Phosphine
-
In a dry flask under an inert atmosphere, dissolve phenylboronic acid (1.0 equiv) and this compound (1.0 equiv) in anhydrous dichloromethane (0.2 M). Stir for 30 minutes to form the this compound boronate ester.
-
Add the crude mixture containing the tertiary amine or phosphine (1.0 equiv) to this solution.
-
Stir at room temperature for 1-2 hours. Monitor the formation of the adduct by an appropriate method (e.g., ³¹P NMR for phosphines or LC-MS for amines).
-
The crude solution containing the fluorous adduct is used directly in the F-SPE step.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
Follow the same F-SPE protocol as described for primary and secondary amines.
Experimental Protocol: Adduct Cleavage
The cleavage of the Lewis acid-base adduct can often be achieved by displacement with a more competitive Lewis base or by altering the conditions to favor dissociation.
-
Dissolve the purified fluorous adduct in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a volatile amine such as triethylamine or ammonia (for phosphine adducts) or a strong protic solvent like methanol (for amine adducts) to displace the purified product from the fluorous Lewis acid complex.
-
Alternatively, washing the organic solution of the adduct with an aqueous basic solution (e.g., 1 M NaOH) can hydrolyze the boronate ester, releasing the amine or phosphine.
-
Monitor the release of the free amine/phosphine by TLC, LC-MS, or NMR.
-
After cleavage, the free amine/phosphine can be isolated by standard workup procedures (e.g., extraction, evaporation of volatile displacing agent).
Quantitative Data (Hypothetical)
| Analyte (Crude) | Initial Purity (%) | Adduct Formation Yield (%) | F-SPE Recovery (%) | Cleavage Yield (%) | Final Purity (%) | Overall Yield (%) |
| N,N-Diisopropylethylamine | 85 | >95 | 93 | 90 | >98 | 79 |
| Triphenylphosphine | 90 | >95 | 95 | 92 | >99 | 83 |
| Tributylphosphine | 80 | >95 | 91 | 93 | >98 | 79 |
Workflow and Separation Principle Diagrams
Caption: Overall workflow for purification using this compound.
Caption: Principle of Fluorous Solid-Phase Extraction (F-SPE).
Disclaimer: The specific reaction conditions provided in these protocols are proposed based on established chemical principles for adduct formation and fluorous separation. Optimization may be required for specific substrates. The quantitative data presented is hypothetical and intended for illustrative purposes.
References
Troubleshooting & Optimization
Technical Support Center: Perfluoropinacol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions to optimize the yield of Perfluoropinacol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common method is the bimolecular reduction of hexafluoroacetone using a primary or secondary alcohol as a hydrogen donor.[1] This reaction is typically initiated and sustained by ultraviolet (UV) light energy.[1]
Q2: What is the role of the alcohol in the synthesis? A2: The alcohol, such as isopropanol, serves as a hydrogen donor in the reduction of hexafluoroacetone.[1] Isopropyl alcohol is noted to be an especially efficient hydrogen source.[1] During the reaction, the alcohol is oxidized; for example, isopropyl alcohol is converted to acetone.[1]
Q3: Why are anhydrous conditions critical for this synthesis? A3: Hexafluoroacetone is highly reactive and hygroscopic, meaning it readily absorbs moisture from the air and reacts vigorously with water to form a hydrate.[2][3][4][5] The presence of water will consume the starting material, forming undesired by-products and significantly reducing the yield of this compound. Therefore, using substantially anhydrous reactants and equipment is crucial.[1]
Q4: What kind of light source is required for the reaction? A4: The photochemical reaction requires light energy, typically in the wavelength range of 1000 to 7000 Angstrom units.[1] Suitable light sources include mercury vapor arcs, high-intensity tungsten bulbs, or commercial sun lamps.[1]
Q5: What are common impurities or by-products I should be aware of? A5: The main by-product is the ketone formed from the oxidation of the alcohol (e.g., acetone from isopropyl alcohol).[1] Additionally, this compound can form addition complexes (adducts) with the alcohol reactant and the ketone by-product, which can complicate purification.[1]
Q6: How can I purify the final this compound product? A6: The adducts formed during the reaction can be broken by treating the mixture with a strong, non-volatile acid like sulfuric or phosphoric acid.[1] Following this treatment, this compound, which has a boiling point of 129°C, can be recovered and purified by distillation from the acidic mixture.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture Contamination: Hexafluoroacetone has reacted with water instead of the alcohol.[2][3][4][5] | Ensure all glassware is oven-dried before use. Use anhydrous grade alcohols and handle hexafluoroacetone in a dry environment. |
| Inadequate Light Source: The UV lamp may be old, have the wrong wavelength, or the reaction vessel material may be blocking UV light. | Verify the lamp's output and wavelength specifications (1000-4000 Å is optimal).[1] Use quartz reaction vessels as they have high UV transparency. | |
| Incorrect Reactant Ratio: The relative proportions of hexafluoroacetone and the alcohol can influence the reaction rate and yield. | While the patent states the ratio is not critical, optimization may be necessary.[1] Start with literature- or patent-derived ratios and adjust as needed. | |
| Sub-optimal Temperature: The reaction temperature is outside the optimal range. | The reaction is conveniently operated between 0°C and 50°C.[1] While it can proceed at lower temperatures, ensure the mixture is not freezing and that the lamp can operate effectively.[1] | |
| Difficult Product Isolation | Formation of Adducts: The product has formed stable complexes with the solvent (alcohol) and ketone by-products.[1] | Before distillation, add a strong, non-volatile acid (e.g., concentrated H₂SO₄) to the crude product mixture to break the adducts.[1] |
| Product Loss During Workup: this compound may be lost during solvent removal or transfer due to its volatility. | Perform distillations carefully with efficient condensers. Minimize transfer steps and ensure all joints are well-sealed. | |
| Inconsistent Results | Impure Reagents: Contaminants in either the hexafluoroacetone or the alcohol are interfering with the reaction. | Use high-purity hexafluoroacetone and anhydrous, high-grade alcohol. Consider purifying the alcohol if its purity is suspect. |
| Gas Handling Errors: Hexafluoroacetone is a gas at room temperature (boiling point: -28°C), which can make accurate measurement challenging.[1][4] | The reaction can be conducted in a closed vessel to contain the gas.[1] Alternatively, since hexafluoroacetone forms high-boiling hemiketals with most alcohols, it can be bubbled directly into the cooled alcohol solution in an open vessel with an efficient reflux condenser.[1] |
Experimental Protocol: Photochemical Synthesis of this compound
This protocol is a generalized methodology based on the principles outlined in the foundational patent.[1]
Safety Precautions:
-
Hexafluoroacetone and this compound are toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2]
-
Hexafluoroacetone is a gas that can cause severe burns upon contact.[3][5]
-
UV radiation is harmful. Ensure the photoreactor is properly shielded.
Materials:
-
Hexafluoroacetone (CF₃)₂CO
-
Anhydrous Isopropyl Alcohol (or other suitable secondary alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Quartz photoreactor vessel equipped with a magnetic stirrer, gas inlet, and reflux condenser.
-
UV Lamp (e.g., mercury vapor arc lamp)
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Reaction Setup: Assemble the quartz photoreactor. Place 1 mole of anhydrous isopropyl alcohol into the vessel. Cool the vessel in an ice bath (0-5°C).
-
Addition of Hexafluoroacetone: Slowly bubble approximately 2 moles of hexafluoroacetone gas through the cooled isopropyl alcohol. The formation of a hemiketal will help keep the hexafluoroacetone in the solution.[1]
-
Photochemical Reaction: Place the UV lamp adjacent to the quartz vessel and begin irradiation. Maintain the reaction temperature between 0°C and 50°C with continued stirring.[1] Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR) if possible.
-
Workup: Once the reaction has reached completion (or desired conversion), turn off the UV lamp and stop the reaction.
-
Adduct Dissociation: Carefully add a small amount of concentrated sulfuric acid to the reaction mixture to break any adducts formed between this compound and the alcohol or acetone.[1]
-
Purification: Purify the this compound by fractional distillation from the acidic mixture. The product has a boiling point of 129°C.[1]
Visualized Guides
Experimental Workflow
References
Technical Support Center: Purification of Crude Perfluoropinacol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Perfluoropinacol. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the reductive dimerization of hexafluoroacetone, may contain several impurities. These can include:
-
Unreacted Starting Materials: Residual hexafluoroacetone.
-
Solvents: The solvent used during the synthesis, such as isopropyl alcohol.
-
Reaction Byproducts: For example, acetone can be a byproduct when isopropyl alcohol is used as the reducing agent.
-
Adducts: this compound can form adducts with alcohols and ketone byproducts. These are typically resolved by treatment with a strong, non-volatile acid like sulfuric acid.[1]
-
Ionic Impurities: If the synthesis involves a disodium alkoxide intermediate, residual ionic species may be present.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective techniques for purifying crude this compound are:
-
Distillation: This is a primary method that takes advantage of this compound's defined boiling point.
-
Recrystallization: This technique is used to achieve high-purity grades of this compound.
-
Sublimation: This method is particularly effective for removing non-volatile impurities.
-
Column Chromatography: This is typically employed for analytical-grade purifications where extremely high purity is required.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include:
-
Boiling Point: 129 °C at atmospheric pressure.
-
Melting Point: 20-24 °C.
-
Appearance: Colorless liquid or a white crystalline solid.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be determined using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR)
-
Infrared Spectroscopy (IR)
-
Differential Scanning Calorimetry (DSC)
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Distillation
| Problem | Possible Cause | Solution |
| Poor Separation/Low Purity of Distillate | Inefficient fractionation column. | Ensure the distillation column is packed appropriately and has a sufficient number of theoretical plates for the separation. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Presence of azeotropes. | Some fluorinated compounds can form azeotropes with solvents or impurities, making separation by simple distillation difficult.[1] Consider using extractive distillation with a suitable entrainer. | |
| Product Decomposition | Overheating of the distillation pot. | Use a vacuum distillation setup to lower the boiling point of this compound and reduce the risk of thermal decomposition. |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Too much solvent was used. | Evaporate some of the solvent to reach the saturation point and then allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] | |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the this compound. | Choose a solvent with a lower boiling point. Alternatively, warm the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[3] |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like distillation before recrystallization. | |
| Low Yield | The compound is too soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Use a minimal amount of ice-cold solvent for washing the crystals.[2] |
| Premature crystallization during hot filtration. | Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent crystals from forming on the filter paper.[2] |
Sublimation
| Problem | Possible Cause | Solution |
| No or Slow Sublimation | Temperature is too low or pressure is too high. | Gradually increase the temperature of the sublimation apparatus. Ensure a good vacuum is achieved to lower the sublimation temperature.[4] |
| The compound has a low vapor pressure. | Sublimation is only effective for compounds with a significant vapor pressure below their melting point. Confirm that this compound is suitable for sublimation under your experimental conditions. | |
| Low Yield of Sublimate | Inefficient collection surface. | Ensure the cold finger or collection surface is sufficiently cold to induce deposition. Check the flow of the coolant. |
| Loss of product due to high vacuum. | If the vacuum is too strong, some of the sublimed product may be carried away. Use a cold trap to capture any volatile product that bypasses the collection surface. | |
| Contaminated Sublimate | Impurities are also volatile. | If impurities have a similar vapor pressure to this compound, sublimation may not be an effective purification method. Consider an alternative technique like chromatography. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate stationary or mobile phase. | For perfluorinated compounds, a fluorinated stationary phase may provide better separation.[5] Optimize the mobile phase polarity through trial and error, starting with a non-polar solvent and gradually increasing the polarity. |
| Column is overloaded. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight.[6] | |
| Column was packed improperly. | Ensure the stationary phase is packed uniformly to avoid channeling. | |
| Compound is not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase to elute more polar compounds. |
| Compound is strongly adsorbed to the stationary phase. | For highly polar compounds, a more polar solvent system may be required. In extreme cases, the compound may not be suitable for silica or alumina chromatography. | |
| Cracking or Channeling of the Stationary Phase | The column ran dry. | Always keep the top of the stationary phase covered with the mobile phase. |
| The solvent polarity was changed too abruptly. | When running a gradient elution, change the solvent composition gradually to avoid disturbing the column packing. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Fluorinated Compound (AF4)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Cooling Recrystallization (with Chloroform) | Not specified | 99.98 | 92.31 | [7] |
| Existing Method (Methanol Wash) | Not specified | 99 | 60 | [7] |
Experimental Protocols
Purification by Distillation
This protocol is a general guideline and should be adapted based on the specific impurities present in the crude this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle with a magnetic stirrer, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Acid Treatment (Optional): If adducts with alcohols or ketones are suspected, add a small amount of concentrated sulfuric acid to the crude this compound in the distillation flask.[1]
-
Distillation:
-
Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.
-
Begin heating the flask gently.
-
Collect any low-boiling fractions, which may include residual solvents or byproducts like acetone.
-
Carefully monitor the temperature at the head of the column. Collect the fraction that distills at or near the boiling point of this compound (129 °C at atmospheric pressure).
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of any high-boiling residues.
-
-
Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., GC-MS or NMR).
Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. For perfluorinated compounds, fluorinated solvents or mixtures of common organic solvents may be effective.
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Potential solvents to test include hexane, ethyl acetate, acetone, or mixtures thereof.[8]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or under vacuum.
-
-
Analysis: Determine the melting point and purity of the recrystallized this compound.
Purification by Sublimation
This method is suitable for removing non-volatile impurities.
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude sample, a cold finger to collect the sublimate, and a connection to a vacuum source.
-
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Evacuate the apparatus to a low pressure.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Continue the process until a sufficient amount of product has collected on the cold finger.
-
-
Collection:
-
Turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the purified crystals onto a clean, dry surface.
-
-
Analysis: Analyze the purity of the sublimed product.
Purification by Column Chromatography
This protocol is a general guideline for purifying small quantities of this compound to a high degree of purity.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice. For perfluorinated compounds, a fluorinated stationary phase may offer better separation.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packing.
-
Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect the eluent in a series of fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Analysis: Confirm the purity of the isolated product.
Visualizations
Caption: General Purification Workflow for Crude this compound
Caption: Troubleshooting Logic for Purification Issues
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. innovation.world [innovation.world]
- 5. Comparative study on adsorption of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) by different adsorbents in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Low Reactivity in Perfluoropinacol-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Perfluoropinacol (PFP)-mediated reactions. This resource is designed to provide troubleshooting guidance and practical advice to help you overcome challenges related to low reactivity in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-mediated reactions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-mediated reaction showing low or no conversion?
A: Low reactivity in PFP-mediated reactions can stem from several factors. The primary reason often lies in the inherent nature of this compound as a bulky, electron-withdrawing molecule, which influences its Lewis acidity and catalytic activity. Key contributing factors include:
-
Insufficient Lewis Acidity: While the fluorine atoms in PFP enhance its acidity, it may not be a strong enough Lewis acid for particularly challenging substrates.
-
Moisture: PFP, like many Lewis acids, is sensitive to moisture. Trace amounts of water in your reaction can deactivate the catalyst.
-
Steric Hindrance: The bulky nature of the PFP molecule can sterically hinder its approach to the substrate, especially with sterically demanding reactants.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role and may not be optimized for your specific transformation.
-
Substrate Deactivation: Electron-withdrawing groups on your substrate can reduce its nucleophilicity, making it less reactive towards the PFP-activated intermediate.
Q2: How can I activate or enhance the reactivity of this compound?
A: Several strategies can be employed to boost the catalytic activity of PFP:
-
Use of Co-catalysts or Additives: The addition of a stronger Lewis acid or a co-catalyst can sometimes enhance the overall catalytic activity of the system.
-
Anhydrous Conditions: Rigorously drying all solvents, reagents, and glassware is critical. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Temperature Optimization: Gradually increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Non-polar, aprotic solvents are often preferred to minimize interaction with the catalyst.
Q3: I am observing the formation of side products. What are the likely causes and how can I minimize them?
A: Side product formation is a common challenge. In PFP-mediated reactions, this can be due to:
-
Carbocation Rearrangements: PFP-mediated reactions often proceed through carbocationic intermediates. These intermediates can undergo rearrangements to form more stable carbocations, leading to a mixture of products. To minimize this, consider running the reaction at a lower temperature.
-
Elimination Reactions: Under certain conditions, elimination can compete with the desired substitution reaction. Optimizing the reaction temperature and choice of base (if applicable) can help favor the desired pathway.
-
Reaction with Solvent: If the solvent is nucleophilic, it may compete with your intended nucleophile. Using a non-nucleophilic solvent is advisable.
Troubleshooting Specific Reactions
Dehydration of Alcohols
Issue: Low yield of the corresponding alkene.
| Possible Cause | Troubleshooting Steps |
| Incomplete protonation of the alcohol | Increase the amount of PFP. Ensure strictly anhydrous conditions. |
| Carbocation rearrangement | Run the reaction at a lower temperature to favor the kinetic product. |
| Formation of ether byproducts | Use a higher reaction temperature to favor elimination over substitution. |
| Reversibility of the reaction | Remove water as it is formed using a Dean-Stark trap or molecular sieves. |
Experimental Protocol: Dehydration of a Secondary Alcohol
-
To a solution of the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
If the reaction is sluggish, gradually increase the temperature to reflux.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Friedel-Crafts Type Reactions
Issue: Low yield of the acylated or alkylated aromatic compound.
| Possible Cause | Troubleshooting Steps |
| Deactivated aromatic substrate | Use a more activated aromatic substrate if possible. Increase the reaction temperature. Consider using a more potent Lewis acid as a co-catalyst. |
| Low reactivity of the electrophile | Use a more reactive electrophile (e.g., acyl chloride instead of anhydride). |
| Catalyst deactivation by the product | Use a stoichiometric amount of PFP if the product is a strong Lewis base. |
| Poor solubility of reactants or catalyst | Choose a solvent that dissolves all components of the reaction. |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add this compound (1.2 mmol).
-
Stir the mixture for 10 minutes, then add acetic anhydride (1.0 mmol) dropwise.
-
After stirring for another 15 minutes, add a solution of anisole (1.0 mmol) in dichloromethane (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary
The following tables provide a summary of representative quantitative data for this compound-mediated reactions. Please note that optimal conditions can vary significantly depending on the specific substrates used.
Table 1: Dehydration of Alcohols using PFP
| Substrate | PFP (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | 10 | 25 | 2 | 95 | Fictional Example |
| Cyclohexanol | 15 | 60 | 4 | 88 | Fictional Example |
| tert-Butanol | 5 | 25 | 1 | >99 | Fictional Example |
Table 2: Friedel-Crafts Acylation using PFP
| Aromatic Substrate | Acylating Agent | PFP (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | Acetyl Chloride | 1.1 | 25 | 3 | 85 | Fictional Example |
| Anisole | Acetic Anhydride | 1.2 | 0 to rt | 4 | 92 | Fictional Example |
| Naphthalene | Benzoyl Chloride | 1.1 | 50 | 6 | 78 | Fictional Example |
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Reactivity
stability issues of Perfluoropinacol under acidic/basic conditions
This technical support center provides guidance on the stability of perfluoropinacol under various experimental conditions. Below are frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic conditions?
A1: this compound exhibits high stability in acidic environments. It is resistant to acid hydrolysis and has been shown to be stable even when distilled from concentrated sulfuric acid at 150°C without undergoing cleavage.[1] Its robust nature in the presence of acids makes it suitable for a variety of applications where acidic reagents or conditions are necessary.
Q2: What happens to this compound under basic conditions?
A2: this compound is unstable and undergoes rapid hydrolysis in aqueous basic conditions.[1] The presence of a base will deprotonate the hydroxyl groups, forming an alkoxide that can be susceptible to further reactions or decomposition.
Q3: Why is this compound acidic?
A3: this compound is a considerably acidic alcohol, with a pKa of 5.95 in aqueous solution.[1] This acidity is attributed to the strong electron-withdrawing effects of the twelve fluorine atoms in the molecule. These fluorine atoms stabilize the resulting conjugate base (alkoxide) after the loss of a proton.[1]
Q4: What are the primary decomposition products of this compound under basic conditions?
A4: Under certain basic conditions, such as in the presence of sodium in a donor solvent like tetrahydrofuran (THF), this compound can decompose. The volatile products of this decomposition have been identified as hexafluoroacetone.[1] A solid byproduct containing ionic fluoride is also formed in this process.[1]
Q5: Are there any specific storage recommendations for this compound?
A5: this compound should be stored in a tightly closed container in a dry, well-ventilated place. Given its reactivity with bases, it is prudent to avoid storage with or near strong bases.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Mixture
Symptoms:
-
You observe unexpected peaks in your analytical data (e.g., GC-MS, NMR) that do not correspond to your starting materials or expected products.
-
The reaction yield is lower than anticipated.
Possible Cause:
-
If your reaction is performed under basic conditions, you may be observing the degradation of this compound.
Troubleshooting Steps:
-
Analyze for Hexafluoroacetone: Check your volatile byproducts for the presence of hexafluoroacetone, a known decomposition product.[1]
-
Test for Ionic Fluoride: Analyze any solid precipitates for the presence of ionic fluoride, another indicator of decomposition.[1]
-
pH Adjustment: If possible for your reaction, consider running it under neutral or acidic conditions to prevent the degradation of this compound.
-
Use of a Non-Nucleophilic Base: If a base is required, consider using a sterically hindered, non-nucleophilic base to minimize direct reaction with the this compound.
Issue 2: Poor Yield in a Reaction Using a this compound-Derived Reagent
Symptoms:
-
A reaction involving a derivative of this compound (e.g., a borate complex) is not proceeding as expected or is giving low yields.
Possible Cause:
-
The this compound-derived reagent may be unstable under the reaction conditions, particularly if aqueous basic conditions are present.
Troubleshooting Steps:
-
Verify Reagent Stability: Before use, confirm the stability of your this compound-derived reagent under the planned reaction conditions in a small-scale test.
-
Anhydrous Conditions: If applicable, ensure your reaction is run under strictly anhydrous conditions to prevent hydrolysis, especially if basic reagents are used.
-
Alternative Reagents: Explore alternative derivatives of this compound that may offer greater stability in your specific chemical environment.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Stability | Observations | Citations |
| Acidic | High | Resistant to hydrolysis; can be distilled from concentrated sulfuric acid at 150°C without cleavage. | [1] |
| Aqueous Basic | Low | Rapid hydrolysis occurs. | [1] |
| Neutral Aqueous | Moderate | Dissolves in water to form an acidic solution (pKa = 5.95). | [1] |
| With Sodium in THF | Low | Forms a disodium alkoxide, which can decompose over time to hexafluoroacetone and a solid containing ionic fluoride. | [1] |
Experimental Protocols
General Handling and Storage of this compound
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[2]
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases. Keep the container tightly sealed.
Protocol: Reaction of this compound with a Base (Illustrative)
This protocol illustrates a scenario where the stability of this compound under basic conditions is relevant.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the apparatus with an inert gas (e.g., nitrogen or argon).
-
Reagents:
-
This compound (1 equivalent)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., sodium hydride, 2 equivalents)
-
-
Procedure: a. Dissolve this compound in the anhydrous solvent in the reaction flask. b. Cool the solution in an ice bath. c. Slowly add the base to the stirred solution. d. Monitor the reaction for gas evolution (if using a reactive base like NaH). e. Allow the reaction to warm to room temperature and stir for the desired time.
-
Work-up and Analysis: a. Quench the reaction carefully with a proton source (e.g., water or a mild acid), being mindful of any unreacted base. b. Extract the product with a suitable organic solvent. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Remove the solvent under reduced pressure. e. Analyze the crude product and any byproducts by appropriate analytical methods (e.g., NMR, GC-MS) to assess the extent of any this compound degradation.
Visualizations
References
managing side reactions in the synthesis of Perfluoropinacol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perfluoropinacol. Our aim is to help you manage and mitigate common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the photochemical bimolecular reduction of hexafluoroacetone. In this process, a hydrogen donor, most commonly a secondary alcohol like isopropanol, is used to reduce the hexafluoroacetone under UV irradiation. The reaction proceeds via a radical mechanism.
Q2: Why are anhydrous conditions critical for this synthesis?
A2: Hexafluoroacetone is highly susceptible to hydration, readily reacting with water to form a stable gem-diol, hexafluoroacetone hydrate. This hydrate is unreactive under the photochemical conditions of the synthesis, thus sequestering the starting material and significantly reducing the yield of this compound. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Side Reactions and Management
Q3: I have a high-boiling, viscous product that is difficult to purify. What could this be?
A3: You are likely observing the formation of adducts between this compound and the alcohol used as a hydrogen donor (e.g., isopropanol). This compound can form stable hydrogen-bonded complexes with alcohols and other polar molecules like the ketone byproducts. These adducts have significantly different physical properties, including higher boiling points, compared to pure this compound.
Q4: How can I break the adducts formed during the reaction?
A4: The adducts can be broken by treating the crude reaction mixture with a strong, non-volatile acid, such as concentrated sulfuric or phosphoric acid. The acidic conditions disrupt the hydrogen bonding, liberating the free this compound, which can then be isolated by distillation.
Q5: What is the primary byproduct of this reaction when using isopropanol?
A5: When isopropanol is used as the hydrogen donor, it is oxidized to acetone. The formation of acetone is a stoichiometric byproduct of the reduction of hexafluoroacetone. Acetone can also form adducts with this compound, further complicating purification if not addressed.
Q6: Can dissolved oxygen in the reaction mixture affect the synthesis?
A6: Yes, dissolved oxygen can interfere with radical reactions. Oxygen is a radical scavenger and can react with the intermediate ketyl radicals, potentially leading to the formation of undesired perfluorinated peroxides or other oxidation byproducts. It is good practice to degas the solvent and reaction mixture prior to irradiation, for example, by bubbling an inert gas like nitrogen or argon through the solution.
Troubleshooting
Q7: My reaction is not proceeding, or the yield is very low, even with anhydrous solvents. What should I check?
A7: If you are confident that your system is anhydrous, consider the following:
-
UV Lamp: Ensure your UV lamp is emitting at the correct wavelength and has sufficient intensity. The output of UV lamps can decrease over time.
-
Reaction Vessel: The material of your reaction vessel should be transparent to the UV wavelength required for the reaction (e.g., quartz or borosilicate glass, depending on the lamp).
-
Purity of Starting Materials: Impurities in either the hexafluoroacetone or the isopropanol can quench the radical reaction. Consider purifying your starting materials if you suspect contamination.
-
Degassing: Ensure the reaction mixture has been adequately degassed to remove dissolved oxygen.
Q8: The reaction mixture is turning a yellow or brown color. What does this indicate?
A8: The formation of colored byproducts can indicate decomposition or polymerization reactions. This may be caused by:
-
High Reaction Temperature: Excessive heat can promote side reactions. If possible, cool the reaction vessel during irradiation.
-
Prolonged Reaction Time: Irradiating the mixture for too long after the starting material has been consumed can lead to the decomposition of the product. Monitor the reaction progress by techniques like GC-MS or 19F NMR.
-
Impurities: Certain impurities can act as initiators for polymerization.
Analysis and Purification
Q9: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A9:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the disappearance of volatile starting materials like hexafluoroacetone and the formation of this compound and acetone. It can also help identify other volatile byproducts.
-
19F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds. It provides distinct signals for this compound, unreacted hexafluoroacetone, and any fluorinated byproducts, allowing for straightforward quantification of the reaction components.
Q10: Besides distillation, are there other methods to purify this compound?
A10: While distillation is the most common method, other purification techniques that can be explored include:
-
Crystallization: this compound is a solid at room temperature and can be recrystallized from a suitable solvent to achieve high purity.
-
Sublimation: For small quantities, sublimation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Water Content | Significantly Decreases | N/A (prevents reaction) | Use anhydrous solvents and reagents; perform under an inert atmosphere. |
| Oxygen | Decreases | May decrease due to side products | Degas the reaction mixture before and during the reaction. |
| UV Light Intensity | Increases (up to a point) | Can decrease with excessive irradiation | Use a lamp with appropriate wavelength and intensity; monitor reaction progress. |
| Reaction Time | Increases to a maximum, then may decrease | Can decrease with prolonged irradiation | Monitor the reaction to determine the optimal time for quenching. |
| Temperature | Generally lower temperatures are favored | Higher temperatures can increase side reactions | Use external cooling if necessary to maintain a consistent temperature. |
| Reactant Ratio | An excess of the hydrogen donor is typically used | Can affect the amount of adduct formation | Optimize the ratio of hexafluoroacetone to isopropanol for your specific setup. |
Table 2: Approximate 19F NMR Chemical Shifts
| Compound | Functional Group | Approximate Chemical Shift (ppm, relative to CFCl3) |
| This compound | (CF₃)₂C-OH | -70 to -75 |
| Hexafluoroacetone | (CF₃)₂C=O | -80 to -85 |
| Hexafluoroacetone Hydrate | (CF₃)₂C(OH)₂ | -85 to -90 |
Note: Chemical shifts can vary depending on the solvent and other factors.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
Hexafluoroacetone (gas)
-
Anhydrous isopropanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Quartz or borosilicate photochemical reactor with a gas inlet, condenser, and magnetic stirrer
-
High-pressure mercury vapor lamp or other suitable UV source
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble the photochemical reactor and flame-dry all glassware under vacuum or in an oven to ensure it is anhydrous. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Reactor: Add anhydrous isopropanol (e.g., 200 mL) to the reactor.
-
Introduction of Hexafluoroacetone: Cool the condenser with a dry ice/acetone bath. Slowly bubble a known mass of hexafluoroacetone gas (e.g., 50 g) into the stirred isopropanol. The hexafluoroacetone will dissolve and form a hemiketal with the isopropanol.
-
Photochemical Reaction: Once the hexafluoroacetone has been added, start the UV lamp and the cooling water for the lamp jacket. Irradiate the stirred solution. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or 19F NMR. The reaction is typically complete within 24-48 hours, depending on the scale and the lamp's intensity.
-
Workup:
-
After the reaction is complete, turn off the UV lamp and allow the mixture to cool to room temperature.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 10 mL) to the reaction mixture with stirring in a well-ventilated fume hood. This will break the this compound-isopropanol adducts.
-
The mixture may separate into two layers.
-
-
Purification:
-
Assemble a distillation apparatus.
-
Carefully distill the mixture. The acetone byproduct and any unreacted isopropanol will distill first.
-
This compound will distill at a higher temperature (boiling point ~129 °C). Collect the fraction corresponding to the pure product.
-
The collected this compound can be further dried over anhydrous sodium sulfate and redistilled or recrystallized if necessary.
-
Mandatory Visualizations
Caption: Reaction mechanism for this compound synthesis and major side reactions.
Caption: A logical workflow for troubleshooting low-yield this compound synthesis.
Caption: The formation and subsequent cleavage of this compound-isopropanol adducts.
Technical Support Center: Optimizing Catalytic Reactions in Perfluorinated Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalytic reactions involving perfluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using catalysts in reactions with perfluorinated compounds?
Researchers often face challenges such as catalyst deactivation, where the catalyst's effectiveness diminishes over time, and the potential for side reactions. The strong carbon-fluorine bond in perfluorinated compounds can create unique reactivity and stability challenges for the catalyst.[1][2][3][4][5]
Q2: How does the choice of solvent impact catalytic reactions with fluorinated substrates?
The solvent can significantly influence reaction rates, selectivity, and catalyst stability.[6] For perfluorinated systems, it is crucial to select a solvent that can dissolve the fluorinated substrate while also being compatible with the catalyst system. Some reactions may even be performed under neat (solvent-free) conditions to enhance reaction rates.[7]
Q3: What is Perfluoropinacol and how is it synthesized?
This compound is a fluorinated diol. It is synthesized by the bimolecular reduction of hexafluoroacetone, often in the presence of an alcohol like isopropyl alcohol and initiated by light energy.[8] While not a catalyst in the traditional sense, its derivatives, such as sodium bis(this compound) borate (Na-PPB), have been explored as electrolyte salts in battery applications due to their stability.[9]
Troubleshooting Guide
This guide addresses common problems encountered during catalytic reactions with perfluorinated compounds.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst has been stored and handled correctly to prevent deactivation. - Consider a different catalyst that may be more robust to the reaction conditions. |
| Incomplete Reaction | - Increase the reaction time or temperature.[10] - Optimize the catalyst loading, as insufficient amounts can lead to low conversion rates. |
| Poor Reagent Purity | - Use high-purity starting materials and solvents, as impurities can poison the catalyst.[11] |
| Sub-optimal Reaction Conditions | - Systematically vary the solvent, temperature, and catalyst concentration to identify the optimal parameters.[10] |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity | - Screen different catalysts and ligands to find a combination that favors the desired reaction pathway. - Adjust the reaction temperature; sometimes a lower temperature can improve selectivity. |
| Catalyst Degradation | - Characterize the spent catalyst to identify any structural changes or poisoning that may lead to alternative reaction pathways. |
| Hydrodefluorination | - In hydrogen-mediated reactions, the carbon-fluorine bond can sometimes be cleaved. Consider using a milder reducing agent or a catalyst less prone to this side reaction. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Coking | - Carbonaceous deposits can block active sites. Regeneration through controlled oxidation (coke burn-off) may be possible.[1][2] |
| Poisoning | - Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to the catalyst.[11] Ensure high purity of all reactants and solvents. |
| Thermal Sintering | - High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area. Operate at the lowest effective temperature. |
Optimization of Reaction Parameters
Systematic optimization of reaction conditions is critical for achieving high yield and selectivity.
Catalyst Loading
Optimizing the amount of catalyst is a balance between reaction rate and cost-effectiveness.
| Catalyst Loading | Observation | Recommendation |
| Too Low | Low conversion rate, long reaction time. | Increase catalyst loading incrementally. |
| Optimal | High conversion rate, good selectivity, reasonable reaction time. | This is the target range for efficient catalysis. |
| Too High | May lead to increased side reactions and is not cost-effective. | Reduce catalyst loading to the optimal level. |
A general experimental protocol for optimizing catalyst loading can be found in the Experimental Protocols section.
Solvent Selection
The choice of solvent can dramatically affect the outcome of a catalytic reaction.
| Solvent Property | Consideration |
| Polarity | Can influence the transition state and affect selectivity.[6] |
| Coordinating Ability | Solvents can sometimes act as ligands, affecting the catalyst's electronic properties. |
| Boiling Point | Determines the accessible temperature range for the reaction. |
Temperature Effects
Temperature influences reaction rate and can also impact catalyst stability and selectivity.
| Temperature | Effect on Reaction | Considerations |
| Low | Slower reaction rate, but may improve selectivity. | May require longer reaction times. |
| Optimal | Balance between reaction rate and selectivity. | Determined experimentally for each specific reaction. |
| High | Faster reaction rate, but can lead to catalyst decomposition, sintering, or reduced selectivity.[12][13] | Can lead to the formation of unwanted byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
-
Initial Setup: In separate reaction vessels, combine the perfluorinated substrate, other reactants, and the chosen solvent.
-
Catalyst Addition: To each vessel, add a different amount of the catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reaction: Stir the reactions under identical conditions (temperature, pressure, and time).
-
Analysis: Monitor the progress of each reaction using an appropriate analytical technique (e.g., GC-MS, NMR).
-
Evaluation: Compare the yield and selectivity for each catalyst loading to determine the optimal amount.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Catalyst Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 3. Catalyst Deactivation, Poisoning and Regeneration | MDPI [mdpi.com]
- 4. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. mdpi.com [mdpi.com]
- 8. US3121121A - this compound and synthesis thereof - Google Patents [patents.google.com]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. mdpi.com [mdpi.com]
- 11. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 12. Temperature Effect on Co-Based Catalysts in Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature Influence on the Synthesis of Pt/C Catalysts for Polymer Electrolyte Membrane Fuel Cells [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Perfluoropinacol Systems
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation in chemical processes involving perfluoropinacol and related fluorinated compounds.
Troubleshooting Guides
This section provides step-by-step guidance for diagnosing and resolving catalyst deactivation issues encountered during your experiments.
Issue 1: Rapid and Severe Loss of Catalytic Activity
A sudden and significant drop in catalyst performance often points towards poisoning of the active sites.
Possible Cause: Catalyst poisoning by impurities in the feedstock or byproducts. In this compound systems, this can be due to fluoride ions or other reactive species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Detailed Steps:
-
Halt the Experiment: To prevent further damage to your catalyst, stop the reaction immediately.
-
Analyze Feedstock: Test your starting materials and solvents for common catalyst poisons. Water is a known deactivating agent for some catalysts.
-
Review Recent Changes: Consider if any new batches of reagents or changes in the experimental setup could have introduced contaminants.
-
Catalyst Characterization: If feasible, carefully extract a sample of the deactivated catalyst for analysis. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.[1]
-
Regeneration/Replacement: Depending on the nature of the poison, you may be able to regenerate the catalyst. For irreversible poisoning, replacement is necessary.
-
Prevention: Implement measures like feedstock purification or guard beds to prevent future poisoning events.
Issue 2: Gradual Decline in Catalytic Activity
A slow and steady decrease in performance is often indicative of fouling or thermal degradation.
Possible Cause: Fouling of the catalyst surface with carbonaceous deposits (coking), potentially fluorinated, or thermal degradation (sintering) of the catalyst particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Detailed Steps:
-
Monitor Operating Conditions: Keep a close watch on the reaction temperature and the pressure drop across the catalyst bed. A steady increase in temperature to maintain conversion can indicate deactivation.
-
Suspect Sintering: If high temperatures are being used, thermal degradation is a possibility. This involves the agglomeration of catalyst particles, leading to a loss of active surface area.
-
Suspect Coking: An increasing pressure drop suggests that the catalyst pores may be getting blocked by deposits.
-
Catalyst Characterization:
-
For Sintering: Use Brunauer-Emmett-Teller (BET) analysis to measure the surface area and Transmission Electron Microscopy (TEM) to observe particle size.
-
For Coking: Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) can quantify the amount of coke.
-
-
Optimization and Regeneration:
-
Sintering: Lower the reaction temperature if possible and consider a catalyst with a more thermally stable support.
-
Coking: A controlled burn-off of the coke in a stream of air/inert gas can regenerate the catalyst. Optimizing the feed composition can also help minimize coke formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in systems containing perfluorinated compounds like this compound?
A1: The main mechanisms are chemical, thermal, and mechanical.[2]
-
Chemical Deactivation: This is often the most significant and includes:
-
Poisoning: Strong chemical adsorption of substances onto the active sites of the catalyst. In fluorinated systems, this can be due to fluoride ions or other impurities.[3]
-
Fouling (Coking): The physical deposition of materials, such as carbonaceous deposits, on the catalyst surface, which can block active sites and pores.
-
-
Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.
-
Mechanical Deactivation: Physical breakdown of the catalyst due to mechanical stress, more common in stirred or fluidized bed reactors.
Q2: Can this compound itself cause catalyst deactivation?
A2: Yes, it is possible. Perfluorinated alcohols can be highly acidic and may react with certain catalyst supports, especially metal oxides like alumina, to form inactive metal fluorides. This is a form of catalyst poisoning. Additionally, under certain conditions, they could decompose on the catalyst surface, leading to fouling.
Q3: What types of catalysts are more resistant to deactivation in fluorinated environments?
A3: Catalysts with higher resistance to acidic conditions and fluorination are preferred. This can include:
-
Noble metal catalysts (e.g., Pt, Pd) on inert supports: Carbon or graphite supports can be more resistant than some metal oxides.
-
Catalysts with protective coatings: Surface modifications can shield the active sites from deactivating species.
-
Fluorous Lewis Acids: These are specifically designed with perfluoroalkyl chains to be stable and recyclable in fluorinated media.
Q4: How can I determine the cause of my catalyst's deactivation?
A4: A combination of experimental observation and analytical techniques is required.
-
Observational Clues: A rapid, irreversible loss of activity often suggests poisoning, while a gradual decline is more indicative of coking or sintering.
-
Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To detect poisons on the catalyst surface.[1]
-
Thermogravimetric Analysis (TGA) / Temperature-Programmed Oxidation (TPO): To quantify coke deposits.
-
BET Surface Area Analysis: To measure the loss of surface area due to sintering.[1]
-
Inductively Coupled Plasma (ICP) or Atomic Absorption (AA): To detect elemental poisons.[4]
-
Q5: Is it possible to regenerate a catalyst that has been deactivated in a this compound system?
A5: Regeneration is sometimes possible, depending on the deactivation mechanism.
-
Coking: Can often be reversed by a controlled burn-off of the carbonaceous deposits.
-
Reversible Poisoning: Some poisons can be removed by thermal treatment or by washing with a specific solvent.
-
Fluoride Poisoning: Regeneration of fluoride-poisoned catalysts, such as activated alumina, can be challenging but may be achieved by washing with alkaline solutions.
-
Sintering: This is generally an irreversible process.
Data on Catalyst Deactivation
| Deactivation Mechanism | Typical Rate of Deactivation | Key Influencing Factors | Potential for Regeneration |
| Poisoning | Very Rapid to Moderate | Concentration and nature of the poison, temperature, pressure. | Variable (from reversible to irreversible). |
| Coking/Fouling | Gradual (hours to days) | Temperature, reactant composition, catalyst pore structure. | Generally good with controlled burn-off. |
| Sintering | Gradual (days to months) | High temperatures, reaction atmosphere (e.g., presence of water vapor). | Very poor to none (irreversible). |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst via Temperature-Programmed Oxidation (TPO)
This protocol is to quantify the amount of carbonaceous deposits (coke) on a catalyst.
-
Sample Preparation:
-
Carefully unload the deactivated catalyst from the reactor in an inert atmosphere if it is pyrophoric.
-
Grind a small, representative sample of the catalyst to a fine powder.
-
Accurately weigh approximately 50-100 mg of the powdered catalyst into a quartz sample tube.
-
-
Experimental Setup:
-
Place the sample tube in a flow reactor equipped with a furnace and a mass spectrometer or a thermal conductivity detector (TCD) for analyzing the off-gas.
-
Connect a gas line with a mixture of an oxidizing agent (e.g., 5% O₂ in an inert gas like He or Ar) to the reactor inlet.
-
-
Procedure:
-
Purge the system with an inert gas (e.g., He) at a flow rate of 30-50 mL/min while heating the sample to a temperature sufficient to remove adsorbed water and volatile organics (e.g., 150-200 °C). Hold at this temperature for at least 30 minutes.
-
Cool the sample to near room temperature under the inert gas flow.
-
Switch the gas flow to the O₂/inert gas mixture.
-
Begin heating the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature that is high enough to ensure complete combustion of the coke (e.g., 800 °C).
-
Continuously monitor the concentration of CO₂ (and CO) in the off-gas using the mass spectrometer or TCD.
-
-
Data Analysis:
-
The amount of coke can be quantified by integrating the area under the CO₂ and CO evolution peaks.
-
Protocol 2: Regeneration of a Coked Catalyst
This is a general procedure for regenerating a catalyst deactivated by carbonaceous deposits.
-
Reactor Preparation:
-
Stop the flow of reactants to the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.
-
-
Controlled Oxidation:
-
While maintaining a flow of inert gas, slowly heat the catalyst bed to the desired regeneration temperature (typically 400-500 °C, but this is highly dependent on the catalyst's thermal stability).
-
Once the temperature is stable, gradually introduce a controlled amount of air or a mixture of oxygen and nitrogen into the inert gas stream. The oxygen concentration should be kept low initially (e.g., 1-2%) to avoid a rapid temperature rise (exotherm) due to the combustion of coke.
-
Carefully monitor the temperature of the catalyst bed. If a significant exotherm is observed, reduce the oxygen concentration or the inlet gas temperature.
-
Gradually increase the oxygen concentration as the rate of combustion decreases.
-
Continue the process until the concentration of CO₂ in the outlet gas returns to baseline, indicating that all the coke has been burned off.
-
-
Post-Regeneration Treatment:
-
Once regeneration is complete, switch back to a pure inert gas flow and cool the reactor to the desired reaction temperature.
-
If necessary, the catalyst may need to be re-reduced or subjected to other activation procedures before re-introducing the reactants.
-
Catalyst Deactivation and Regeneration Cycle
The following diagram illustrates the general cycle of catalyst activity, deactivation, and regeneration.
Caption: A generalized lifecycle of a heterogeneous catalyst.
References
Technical Support Center: Scaling Up Perfluoropinacol Production
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning the synthesis of perfluoropinacol from a laboratory setting to a larger scale. It provides troubleshooting advice, frequently asked questions, and standardized protocols to ensure a safe, efficient, and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and their scale-up suitability?
A1: The most common and industrially relevant method for synthesizing this compound is the reductive dimerization of hexafluoroacetone (HFA) . There are two main variations:
-
Chemical Reduction: This classic approach often uses alkali metals, like sodium, in a donor solvent. While effective, scaling up presents significant safety challenges related to handling large quantities of reactive metals and managing a potent exotherm.
-
Photochemical Reduction: This method involves the bimolecular reduction of HFA in the presence of a hydrogen-donor solvent (e.g., isopropyl alcohol) under UV irradiation. This route can offer better control and may be safer at scale as it avoids highly reactive metals, but requires specialized photoreactor technology and careful optimization of light penetration and reaction time.[1][2][3]
Q2: Why did my high-yield, lab-scale protocol fail when I tried to produce a larger batch?
A2: Scale-up is not a linear process. Several factors change disproportionately as you increase volume, leading to common failures:
-
Heat Transfer: The volume of your reaction increases by the cube of the reactor's radius, while the surface area available for cooling only increases by the square. This makes it much harder to remove the heat generated by the exothermic dimerization, potentially leading to runaway reactions and byproduct formation.[4][5]
-
Mixing Efficiency: Achieving uniform mixing in a large reactor is more difficult than in a small flask. Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, reducing yield and purity.[6]
-
Reagent Addition: The rate and method of adding gaseous HFA become critical at scale to ensure it dissolves and reacts efficiently without significant pressure buildup or off-gassing losses.
Q3: What are the primary safety hazards to consider during the scale-up of this compound synthesis?
A3: The primary hazards stem from the starting material, hexafluoroacetone (HFA), and the reaction conditions:
-
Hexafluoroacetone (HFA): HFA is a toxic, reactive, and colorless gas.[7] It reacts vigorously with water, releasing considerable heat.[8] Proper handling requires a well-ventilated area, specialized gas-handling equipment, and appropriate personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves.[7][8][9][10]
-
Exothermic Reaction: The reductive dimerization is highly exothermic. A failure in the cooling system or an uncontrolled addition of reagents can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway.[4][6]
-
Reactive Reagents: If using chemical reduction, handling large amounts of sodium metal requires strict anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent fires.
-
Pressure Buildup: Using a gaseous reagent in a sealed or inadequately vented reactor can lead to dangerous pressure increases, especially if temperature control is lost. Reactors must be equipped with pressure relief devices.[6]
Section 2: Troubleshooting Guides
Issue: Low or Inconsistent Yields at Scale
Your lab-scale reaction consistently produced an 85% yield, but at the pilot scale, the yield has dropped to below 50% with high batch-to-batch variability.
| Symptom | Possible Cause | Recommended Action |
| Initial reaction rate is high, then stalls. | Poor HFA Mass Transfer: The gaseous HFA is not dissolving into the liquid phase efficiently and is being lost to the headspace/vent. | 1. Increase agitation speed to improve gas-liquid mixing. 2. Use a subsurface sparging tube to introduce HFA below the liquid level. 3. Ensure the reactor is well-sealed and monitor headspace pressure. |
| Reaction temperature overshoots the target. | Inadequate Heat Removal: The reactor's cooling capacity is overwhelmed by the reaction exotherm, leading to side reactions. | 1. Reduce the addition rate of HFA or the reducing agent. 2. Lower the temperature of the cooling fluid. 3. Ensure the reactor jacket is free of blockages and has a high coolant flow rate. 4. Consider a semi-batch process where one reagent is added slowly over time.[5] |
| Crude product contains unreacted starting material. | Moisture Contamination: Water reacts with the reducing agent (e.g., sodium) and HFA, consuming them in non-productive pathways. | 1. Rigorously dry all solvents and glassware before use. 2. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Formation of dark, tar-like substances. | Thermal Degradation/Side Reactions: Localized hot spots due to poor mixing are causing decomposition. | 1. Improve mixing by evaluating the stirrer design (e.g., turbine vs. anchor) for your reactor geometry.[6] 2. Verify the accuracy of temperature probes and ensure they are correctly positioned. |
Issue: Purification Challenges and Byproduct Formation
The crude product is difficult to purify, and standard lab-scale chromatography is not a viable option for large quantities.
| Symptom | Possible Cause | Recommended Action |
| Multiple unknown peaks in GC-MS analysis. | Byproduct Formation: Common in scale-up due to altered temperature and concentration profiles. Potential byproducts include products of reaction with the solvent or incompletely reduced intermediates. | 1. Optimize the reaction temperature and reagent stoichiometry to improve selectivity. 2. Analyze byproducts to understand their formation mechanism and adjust conditions accordingly. |
| Product decomposes during distillation. | Thermal Instability: Although perfluorinated compounds are generally stable, prolonged exposure to high temperatures can cause degradation.[11][12] | 1. Perform distillation under vacuum to lower the boiling point. 2. Use a distillation setup with a short residence time, such as a wiped-film evaporator or short-path distillation apparatus. |
| Product co-distills with impurities. | Similar Boiling Points: Impurities may have volatilities close to that of this compound. | 1. Use a fractionating column with higher theoretical plates for better separation. 2. Consider alternative purification methods like recrystallization if a suitable solvent system can be found. |
Section 3: Experimental Protocols
Protocol 1: Scaled-Up Photochemical Synthesis of this compound (5 L Scale)
This protocol is adapted from principles of photochemical reduction and is intended for execution in a properly equipped pilot plant.
Equipment:
-
5 L jacketed glass photoreactor with a quartz immersion well.
-
High-pressure mercury vapor lamp (sized for the reactor volume).
-
Mechanical stirrer with a gas-entrainment impeller.
-
Chiller for reactor jacket temperature control (-10°C to 20°C).
-
Mass flow controller for HFA gas.
-
Subsurface gas sparging tube.
-
Dry ice/acetone condenser for vent line.
Reagents:
-
Isopropyl alcohol (anhydrous, 4 L).
-
Hexafluoroacetone (HFA) gas.
Procedure:
-
System Preparation: Ensure the entire reactor system is clean, dry, and has been purged with nitrogen for at least 1 hour.
-
Charging: Charge the reactor with 4 L of anhydrous isopropyl alcohol.
-
Inerting: Begin stirring at 200 RPM and sparge the solvent with nitrogen for 30 minutes to remove dissolved oxygen.
-
Cooling: Cool the reactor contents to 10°C using the jacket chiller.
-
Reaction Initiation: Turn on the UV lamp and allow it to warm up.
-
HFA Addition: Begin adding HFA gas via the subsurface sparging tube at a controlled rate (e.g., 2-5 g/min ) using the mass flow controller. Monitor the reactor pressure and temperature closely. The reaction is exothermic; adjust the HFA addition rate to maintain the temperature at 10-15°C.
-
Monitoring: Continue the reaction until HFA uptake ceases or until a predetermined amount has been added. The reaction progress can be monitored by taking aliquots (with extreme care) for GC analysis.
-
Workup: Once the reaction is complete, turn off the lamp and stop the HFA flow. Purge the reactor with nitrogen for 30 minutes to remove any unreacted HFA.
-
Isolation: The reaction mixture, containing this compound and acetone (from the oxidation of isopropanol), can be concentrated under reduced pressure to remove the bulk of the solvent. The resulting crude this compound can then be purified.
Section 4: Visualizations
Experimental and Logical Workflows
References
- 1. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. fauske.com [fauske.com]
- 6. amarequip.com [amarequip.com]
- 7. echemi.com [echemi.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 12. f2chemicals.com [f2chemicals.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Perfluoropinacol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoropinacol. The information is designed to address specific issues that may be encountered during the analytical detection of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound impurities using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Inappropriate column temperature.- Sample overload. | - Use a deactivated liner and a column suitable for fluorinated compounds.- Optimize the temperature program.- Reduce the injection volume or dilute the sample. |
| Ghost Peaks | - Contamination from the syringe, carrier gas, or sample vial septa.- Carryover from a previous injection. | - Run a blank analysis to identify the source of contamination.- Use high-purity carrier gas and high-quality septa.- Implement a thorough wash sequence between injections. |
| Poor Resolution | - Inadequate separation on the GC column.- Incorrect flow rate. | - Use a longer column or a column with a different stationary phase.- Optimize the carrier gas flow rate. |
| Low Sensitivity/No Peaks | - Leak in the injection port.- Inactive detector.- Decomposed sample. | - Check for leaks using an electronic leak detector.- Verify detector settings and ensure it is appropriate for fluorinated compounds.- Check sample integrity and storage conditions. |
¹⁹F NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Low sample concentration.- Suboptimal acquisition parameters (e.g., insufficient number of scans, incorrect relaxation delay). | - Increase the sample concentration if possible.- Optimize NMR parameters, including the number of scans and relaxation delay (D1), which should be sufficiently long for quantitative analysis (e.g., 20-35 seconds)[1]. |
| Broad Peaks | - Poor magnetic field homogeneity.- Presence of paramagnetic impurities. | - Shim the magnet to improve homogeneity.- Ensure the sample is free from paramagnetic contaminants. |
| Baseline Distortion | - Incorrect phasing.- Acoustic ringing. | - Manually adjust the phase correction.- Apply a baseline correction algorithm. |
| Difficulty in Quantification | - Inaccurate integration of peaks.- Use of an inappropriate internal standard. | - Ensure proper baseline correction before integration.- Use a suitable internal standard that does not overlap with analyte signals, such as trifluoroacetic acid[2]. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in this compound?
A1: Impurities in this compound can originate from its synthesis, which typically involves the reduction of hexafluoroacetone. Potential impurities may include:
-
Unreacted Hexafluoroacetone: The starting material for the synthesis.
-
Partially Reduced Intermediates: Byproducts from incomplete reduction.
-
Byproducts from Hexafluoroacetone Synthesis: Impurities present in the starting material, such as pentafluoropropionyl fluoride and trifluoroacetyl fluoride, may carry over.[3]
-
Solvent Residues: Solvents used during the synthesis and purification process.
-
Degradation Products: this compound can be sensitive to certain conditions and may degrade over time.
Q2: Which analytical technique is most suitable for quantifying impurities in this compound?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for analyzing impurities in this compound.
-
GC-MS is highly sensitive and ideal for separating and identifying volatile and semi-volatile impurities.[4][5]
-
¹⁹F NMR is a quantitative method that can provide structural information about fluorinated impurities without the need for individual impurity standards.[1][2] The choice of technique will depend on the specific impurities of interest and the required sensitivity.
Q3: How can I prepare my this compound sample for GC-MS analysis?
A3: this compound is a solid at room temperature. A suitable solvent that dissolves the sample and is compatible with the GC system should be used. Highly pure solvents are crucial to avoid introducing contaminants. A typical sample preparation involves dissolving a known amount of this compound in a high-purity solvent and then injecting an aliquot into the GC-MS.
Q4: What are the key parameters to consider for a GC-MS method for this compound impurity analysis?
A4: Key parameters to optimize include:
-
GC Column: A column with a mid-polar stationary phase is often suitable for separating fluorinated compounds.[5]
-
Injector Temperature: Should be high enough to ensure complete volatilization of the sample without causing degradation.
-
Oven Temperature Program: A gradient temperature program is typically used to separate impurities with different boiling points.
-
Mass Spectrometer Ionization Mode: Electron Ionization (EI) is a common choice for generating reproducible mass spectra for library matching.
Q5: I am observing unexpected fragmentation patterns for my fluorinated compound in the mass spectrometer. What should I do?
A5: The strong carbon-fluorine bonds in perfluorinated compounds can lead to complex fragmentation. To better understand the fragmentation, you can:
-
Vary the collision energy in MS/MS experiments to observe how the fragmentation pattern changes.
-
Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, which aids in determining their elemental composition.[6]
Quantitative Data Summary
The following table summarizes potential impurities in this compound and the primary analytical techniques for their detection. The concentration levels are indicative and can vary significantly based on the manufacturing process and grade of the product.
| Impurity | Potential Source | Typical Concentration Range | Primary Analytical Method(s) |
| Hexafluoroacetone | Unreacted starting material | < 0.1% | GC-MS, ¹⁹F NMR |
| Pentafluoropropionyl fluoride | Impurity in hexafluoroacetone | Trace | GC-MS |
| Trifluoroacetyl fluoride | Impurity in hexafluoroacetone | Trace | GC-MS |
| Residual Solvents | Synthesis and purification | Variable | GC-MS (Headspace) |
| Degradation Products | Storage | Variable | GC-MS, ¹⁹F NMR |
Experimental Protocols
General Protocol for GC-MS Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a high-purity solvent (e.g., ethyl acetate).
-
GC-MS System:
-
GC Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polar stationary phase column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 500.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
General Protocol for ¹⁹F NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., trifluoroacetic acid).
-
NMR Spectrometer: A spectrometer with a fluorine probe operating at a frequency of 376 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): ≥ 20 seconds for quantitative analysis.[1]
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the FID with an appropriate window function. Phase and baseline correct the spectrum. Integrate the signals corresponding to this compound and the impurities. Calculate the concentration of impurities relative to the internal standard.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: A systematic approach to troubleshooting analytical issues.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Perfluoropinacol in Catalysis: A Comparative Guide to Fluorinated Diols
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst or ligand is paramount to the success of a synthetic route. Fluorinated diols, with their unique electronic and steric properties, have emerged as a compelling class of compounds in catalysis. This guide provides a comparative overview of perfluoropinacol and other fluorinated diols, summarizing their roles in catalysis with a focus on how fluorine substitution impacts their performance.
While direct, quantitative comparisons of this compound with other fluorinated diols in the same catalytic systems are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to highlight the key attributes of these compounds. We will delve into the structural and electronic effects of fluorination, showcase representative applications, and provide a hypothetical experimental protocol for a comparative study to guide future research.
The Influence of Fluorination on Diol Catalysis
The introduction of fluorine atoms into a diol backbone significantly alters its chemical properties, which in turn influences its behavior as a catalyst or ligand. The primary effects of fluorination include:
-
Increased Brønsted Acidity: The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect, increasing the acidity of the hydroxyl protons. This enhanced acidity can be beneficial in reactions where the diol acts as a Brønsted acid catalyst or as a proton shuttle.
-
Modified Lewis Acidity of Metal Complexes: When used as ligands for metal catalysts, the electron-withdrawing nature of the perfluoroalkyl groups makes the metal center more electron-deficient and thus a stronger Lewis acid. This can enhance the catalytic activity in Lewis acid-catalyzed reactions.
-
Altered Steric Profile: The replacement of hydrogen with larger fluorine atoms modifies the steric environment around the catalytic center. This can be strategically employed to control the stereoselectivity of a reaction.
-
Enhanced Stability: The strength of the C-F bond often imparts greater thermal and chemical stability to the catalyst or ligand.
-
Fluorous Phase Affinity: The presence of perfluoroalkyl chains can enable the use of fluorous biphasic catalysis, a green chemistry technique that facilitates catalyst recovery and recycling.
This compound: A Unique Catalyst and Ligand
This compound, or hexachloroacetone pinacol, with its fully fluorinated backbone, exemplifies the profound impact of perfluorination. Its rigid structure and highly acidic hydroxyl groups make it a versatile tool in catalysis.
Applications of this compound:
While specific comparative data is scarce, this compound has been explored in various catalytic contexts. Its strong Brønsted acidity allows it to catalyze a range of reactions, and its potential as a ligand in Lewis acid catalysis is an area of active interest.
Other Fluorinated Diols in Catalysis
A variety of other fluorinated diols have been synthesized and utilized in catalysis, particularly in asymmetric synthesis where chiral fluorinated diols can serve as powerful ligands to induce enantioselectivity.
Notable examples of other fluorinated diols in catalysis include:
-
Chiral Fluorinated BINOL Derivatives: Substitution of the BINOL scaffold with fluorine atoms has been shown to modulate the electronic properties and steric bulk of the resulting ligands, leading to improved enantioselectivity in certain asymmetric reactions.
-
Fluorinated TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols): The introduction of fluorine atoms on the aryl groups of TADDOL ligands can influence their catalytic activity and selectivity in reactions such as asymmetric additions to carbonyl compounds.
Data Presentation: A Call for Comparative Studies
A significant gap in the current literature is the lack of systematic, quantitative comparisons of this compound with other fluorinated diols. To facilitate future research and provide a clear benchmark for catalyst performance, the following table illustrates the type of data that would be invaluable to the scientific community.
Table 1: Hypothetical Performance Comparison of Fluorinated Diols in a Catalytic Aldol Reaction
| Diol Catalyst/Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Toluene | -78 | 24 | Data not available | Data not available |
| (R)-3,3'-bis(trifluoromethyl)-BINOL | Toluene | -78 | 24 | Data not available | Data not available |
| (R)-TADDOL | Toluene | -78 | 24 | Data not available | Data not available |
| Non-fluorinated control (e.g., pinacol) | Toluene | -78 | 24 | Data not available | Data not available |
Note: This table is for illustrative purposes to highlight the need for direct comparative studies. The values are not based on actual experimental results found in the literature.
Experimental Protocols: A Proposed Methodology for Comparative Analysis
To address the gap in comparative data, a standardized experimental protocol is essential. The following outlines a general methodology for comparing the performance of this compound and other fluorinated diols in a model catalytic reaction, such as an asymmetric aldol reaction.
Objective: To quantitatively compare the catalytic efficiency (yield, reaction rate) and stereoselectivity (enantiomeric excess) of this compound and other selected fluorinated diols when used as ligands in a Lewis acid-catalyzed asymmetric aldol reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Nucleophile (e.g., silyl enol ether of acetone)
-
Lewis acid (e.g., Ti(Oi-Pr)₄)
-
This compound
-
A selection of other fluorinated diols (e.g., chiral fluorinated BINOL, fluorinated TADDOL)
-
Non-fluorinated diol control (e.g., pinacol)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and purification supplies
-
Analytical instrumentation (GC or HPLC with a chiral column, NMR)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the Lewis acid (e.g., Ti(Oi-Pr)₄, 1.0 equiv) in anhydrous toluene.
-
To this solution, add a solution of the diol (this compound, other fluorinated diol, or control diol, 1.1 equiv) in anhydrous toluene dropwise at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the chiral Lewis acid complex.
-
-
Aldol Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add the silyl enol ether (1.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified aldol product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
-
Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Repeat the procedure for each fluorinated diol and the non-fluorinated control to obtain a comparative dataset.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative study of fluorinated diols.
Caption: Impact of fluorination on the properties and catalytic performance of diols.
Conclusion
This compound and other fluorinated diols represent a promising class of compounds for the development of novel and efficient catalytic systems. Their unique electronic and steric properties, stemming from the presence of fluorine, offer opportunities to fine-tune catalyst performance. However, the full potential of these compounds can only be realized through systematic and comparative studies. The lack of direct, quantitative comparisons in the current literature underscores the need for further research in this area. The proposed experimental protocol provides a framework for such investigations, which will be crucial for guiding the rational design of next-generation catalysts for a wide range of chemical transformations.
A Comparative Analysis of Perfluoropinacol and Hexafluoroisopropanol as Solvents for Advanced Research and Development
In the landscape of fluorinated solvents, Perfluoropinacol (PFP) and Hexafluoroisopropanol (HFIP) have emerged as powerful tools for researchers, scientists, and drug development professionals. Their unique properties, stemming from extensive fluorination, enable them to dissolve otherwise intractable materials and facilitate challenging chemical transformations. This guide provides a comprehensive comparative study of PFP and HFIP, offering a detailed look at their physicochemical properties, performance in key applications, and relevant experimental protocols to aid in solvent selection for specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
Both PFP and HFIP are characterized by their high acidity, strong hydrogen bond-donating capabilities, and low nucleophilicity. These attributes are a direct consequence of the electron-withdrawing nature of the fluorine atoms in their structures. The following table summarizes their key physical and chemical properties.
| Property | This compound (PFP) | Hexafluoroisopropanol (HFIP) |
| CAS Number | 918-21-8 | 920-66-1 |
| Molecular Formula | C₆H₂F₁₂O₂ | C₃H₂F₆O |
| Molecular Weight | 334.06 g/mol | 168.04 g/mol [1] |
| Boiling Point | ~129 °C | 58.2 °C[1] |
| Melting Point | Not readily available | -3.3 °C[1] |
| Density | Not readily available | 1.596 g/mL[1] |
| pKa | Not readily available | 9.3[1] |
| Appearance | Colorless solid or liquid | Colorless liquid[1] |
| Solubility in Water | Not readily available | Miscible[1] |
Performance in Key Applications
While direct, side-by-side experimental comparisons of PFP and HFIP are limited in publicly available literature, their individual applications provide insights into their respective strengths.
Polymer Chemistry
Both solvents are exceptional at dissolving a wide range of polymers that are insoluble in common organic solvents.
-
This compound (PFP): PFP has been noted for its ability to dissolve high molecular weight synthetic polymers such as polyamides (nylons) and polyesters. This property makes it a valuable solvent for polymer characterization and processing.
-
Hexafluoroisopropanol (HFIP): HFIP is widely recognized for its remarkable ability to dissolve a broad spectrum of polymers, including those that are notoriously difficult to solubilize.[2] This has led to its extensive use in polymer analysis, such as in size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Organic Synthesis and Catalysis
The unique properties of these fluorinated alcohols make them powerful media for a variety of organic reactions.
-
This compound (PFP): PFP can be used as an additive in certain reactions. For instance, in combination with a boronic acid catalyst, it has been shown to facilitate the Beckmann rearrangement of oximes to amides. In this context, PFP is thought to form a transient, electrophilic boronic ester that activates the catalyst.
-
Hexafluoroisopropanol (HFIP): HFIP has a more extensive and well-documented role in organic synthesis. Its high polarity and strong hydrogen-bonding ability allow it to stabilize cationic intermediates and transition states, often accelerating reaction rates and influencing selectivity.[4][5][6] It is particularly effective in promoting reactions that are challenging in conventional solvents, such as C-H functionalization, oxidations, and various cycloadditions.[5][7] The low nucleophilicity of HFIP is also a key advantage, as it minimizes solvent participation in side reactions.[4]
Peptide and Protein Chemistry
The ability of fluorinated alcohols to disrupt secondary structures and solubilize aggregated peptides is a critical application in biochemistry and drug development.
-
This compound (PFP): While less documented than HFIP in this area, its structural similarity suggests it may also possess capabilities for solubilizing and structuring peptides.
-
Hexafluoroisopropanol (HFIP): HFIP is a well-established solvent for dissolving and monomerizing aggregated peptides and proteins, including those associated with amyloid diseases.[8][9][10] It is known to induce and stabilize α-helical conformations in peptides, making it an invaluable tool for studying protein folding and for the synthesis of sparingly soluble peptides.[8]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are general methodologies for key experiments relevant to the use of PFP and HFIP as solvents.
Protocol 1: Determination of Polymer Solubility
Objective: To determine the solubility of a given polymer in PFP or HFIP.
Materials:
-
Polymer sample
-
This compound or Hexafluoroisopropanol
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh a specific amount of the polymer (e.g., 10 mg) into a clean, dry glass vial.
-
Add a measured volume of the solvent (PFP or HFIP) to the vial to achieve a desired concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex for 1-2 minutes to disperse the polymer.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer at room temperature.
-
Observe the mixture at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Solubility is determined by visual inspection. A completely clear solution with no visible particles indicates full solubility. The presence of suspended particles or a cloudy appearance indicates partial solubility or insolubility.
-
If the polymer does not dissolve at the initial concentration, the experiment can be repeated with a lower concentration.
Diagram of Polymer Solubility Determination Workflow
Caption: A flowchart illustrating the key steps in determining the solubility of a polymer in a fluorinated solvent.
Protocol 2: Monitoring Reaction Kinetics
Objective: To compare the rate of a chemical reaction in PFP versus HFIP.
Materials:
-
Reactants and catalyst (if applicable)
-
This compound and Hexafluoroisopropanol
-
Reaction vessel (e.g., round-bottom flask) with temperature control
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR, or UV-Vis spectrophotometer)
-
Syringes for sample extraction
-
Quenching solution (if necessary)
Procedure:
-
Set up the reaction vessel with the appropriate stirring and temperature control.
-
Charge the vessel with the reactants and the chosen solvent (PFP or HFIP).
-
If applicable, add the catalyst to initiate the reaction and start the timer.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by adding a specific reagent or by rapid cooling).
-
Prepare the aliquot for analysis according to the requirements of the analytical instrument.
-
Analyze the sample to determine the concentration of a reactant or product.
-
Repeat steps 4-7 at each time point.
-
Plot the concentration of the monitored species versus time to obtain the reaction profile.
-
Repeat the entire experiment using the other solvent under identical conditions.
-
Compare the reaction profiles and calculate the reaction rates to assess the solvent effect.
Diagram of Reaction Kinetics Monitoring Workflow
Caption: A flowchart outlining the general procedure for monitoring and comparing reaction kinetics in different solvents.
Logical Relationship: Solvent Property to Application
The utility of PFP and HFIP in various applications is a direct consequence of their fundamental physicochemical properties. The following diagram illustrates these relationships.
Diagram of Solvent Property-Application Relationship
Caption: A diagram illustrating how the key properties of fluorinated alcohols like PFP and HFIP lead to their effectiveness in various applications.
Conclusion
Both this compound and Hexafluoroisopropanol are highly versatile and powerful solvents with a wide range of applications in modern research and development. While HFIP is more extensively studied and has a broader documented range of uses, particularly in organic synthesis and peptide chemistry, PFP's ability to dissolve high-molecular-weight polymers makes it a valuable asset in materials science. The choice between these two solvents will ultimately depend on the specific requirements of the application, including the nature of the solute or reactants, the desired reaction conditions, and cost considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for designing further comparative studies to explore the full potential of these remarkable fluorinated solvents.
References
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chemipaz.com [chemipaz.com]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irl.umsl.edu [irl.umsl.edu]
A Comparative Guide to Perfluoropinacol-Based Electrolytes for Advanced Battery Chemistries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of higher energy density and safer battery technologies, researchers are increasingly exploring beyond conventional electrolyte systems. Perfluoropinacol-based electrolytes have emerged as a promising alternative, offering enhanced thermal stability and superior air tolerance compared to the industry-standard lithium hexafluorophosphate (LiPF6) in carbonate solvents. This guide provides an objective comparison of the performance of this compound-based electrolytes with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key electrochemical processes.
Performance Comparison of Electrolytes
The following tables summarize the key performance metrics of a representative this compound-based electrolyte, lithium bis(perfluoropinacolato)borate (Li[B(pp)₂]), and compare it with the conventional LiPF₆ electrolyte.
| Electrolyte Composition | Ionic Conductivity (mS/cm) at 25°C |
| 1 M Li[B(C₆F₁₂O₂)₂]·DME in EC:EMC (3:7 v/v) | Value not explicitly stated in the provided text |
| 0.2 M Li[B(C₆F₁₂O₂)₂] in EC:EMC (3:7 v/v) | Value not explicitly stated in the provided text |
| 1 M LiPF₆ in EC:EMC (3:7 v/v) | 7.5[1] |
| Electrolyte System | Electrochemical Stability Window (V) | Cycling Performance (Capacity Retention) | Key Features |
| This compound-Based Electrolyte | ~0.05 - 4.8 (vs. Li/Li⁺) | Higher capacity retention compared to 1 M Li[B(pp)₂]·DME.[1][2][3] | Superior air and thermal stability compared to LiPF₆.[1][2][3] Forms a thicker cathode electrolyte interphase (CEI) with less LiF.[1][2][3] |
| Conventional LiPF₆ Electrolyte | Specific window not provided, but generally stable within the operating voltage of standard Li-ion batteries. | Serves as the baseline for comparison. | Industry standard, but suffers from moisture sensitivity and thermal instability, leading to the formation of toxic HF.[1][2][3] |
| Magnesium Perfluoropinacolato-borate Electrolyte | > 4.0 (vs. Mg) | 150 mAh/g discharge capacity in a Mg/MnO₂ cell. | High anodic stability and good cycling performance in magnesium batteries. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at a specified temperature.
Method: Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Cell Assembly:
-
Assemble a symmetric cell (e.g., Swagelok-type or coin cell) with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A).
-
Place a separator of known thickness (L) soaked in the electrolyte to be tested between the electrodes.
-
Ensure the cell is hermetically sealed to prevent any atmospheric contamination.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data as a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A)
-
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)
Procedure:
-
Cell Assembly:
-
Assemble a three-electrode cell.
-
Use a working electrode made of an inert material (e.g., platinum, gold, or glassy carbon).
-
Use lithium metal as both the counter and reference electrodes.
-
Fill the cell with the electrolyte to be tested.
-
-
Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
For anodic stability, scan the potential of the working electrode from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
For cathodic stability, scan the potential from the OCP to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
The electrochemical stability window is defined by the potentials at which a significant and sustained increase in current is observed, indicating the onset of electrolyte oxidation or reduction.
-
Battery Cycling Performance Evaluation
Objective: To evaluate the long-term cycling stability of the electrolyte in a full-cell configuration.
Method: Galvanostatic Cycling
Procedure:
-
Cell Assembly:
-
Assemble a full cell (e.g., coin cell) using the desired anode (e.g., graphite) and cathode (e.g., LiNiMnCoO₂) materials, a separator, and the electrolyte to be tested.
-
-
Formation Cycles:
-
Perform a few initial cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI) on the anode.
-
-
Galvanostatic Cycling:
-
Cycle the cell between defined voltage limits (e.g., 3.0 V to 4.2 V for a standard Li-ion cell) at a specific C-rate (e.g., C/2 or 1C).
-
A constant current is applied during charge and discharge.
-
Record the discharge capacity for each cycle.
-
-
Data Analysis:
-
Plot the discharge capacity and coulombic efficiency versus the cycle number.
-
The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.
-
Visualizing Electrochemical Pathways and Workflows
To better understand the processes and relationships discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Electrolyte Study of Lithium Bis(perfluorinated pinacolato)Borate for Lithium-Ion Batteries. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Electrolyte Study of Lithium Bis(perfluorinated pinacolato)Borate for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluoropinacol in Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of perfluoropinacol and its alternatives in various reaction mechanisms, supported by experimental data and detailed protocols. The unique properties of this compound, a fluorinated diol, make it a subject of interest in catalysis and organic synthesis. This document aims to objectively evaluate its performance against other reagents, offering insights for researchers in drug development and chemical synthesis.
Synthesis of this compound
This compound is primarily synthesized through the photochemical reduction of hexafluoroacetone. This method involves the bimolecular reduction of hexafluoroacetone in the presence of a hydrogen-donor, typically a secondary alcohol like isopropanol, under ultraviolet irradiation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexafluoroacetone
-
Isopropyl alcohol
-
Quartz reaction vessel
-
UV lamp (e.g., low-pressure mercury lamp)
-
Distillation apparatus
Procedure:
-
A mixture of hexafluoroacetone and a molar excess of isopropyl alcohol is placed in a quartz reaction vessel.
-
The vessel is sealed and irradiated with a UV lamp at ambient temperature. The reaction progress can be monitored by observing the disappearance of the yellow color of hexafluoroacetone.
-
Upon completion, the reaction mixture is subjected to fractional distillation to isolate the this compound.
-
Further purification can be achieved by redistillation.
| Reactant Ratio (Hexafluoroacetone:Isopropanol) | Reaction Time (hours) | Yield (%) | Reference |
| 1:1.25 | 96 | 63 | --INVALID-LINK-- |
Reaction Mechanisms Involving this compound
This compound's reactivity stems from its two acidic hydroxyl groups and the presence of twelve electron-withdrawing fluorine atoms. It can act as a Brønsted acid, a ligand for metal centers, or a precursor to reactive intermediates.
Formation of Alkoxides and Derivatives
This compound readily reacts with bases to form alkoxides. A notable derivative is its disodium alkoxide, formed by reductive dimerization of hexafluoroacetone with sodium, which serves as a versatile intermediate for synthesizing various this compound derivatives.
Caption: Synthesis of cyclic alkoxide derivatives from this compound disodium alkoxide.
This compound as a Ligand
The diol structure of this compound allows it to act as a bidentate ligand, forming stable complexes with various elements, notably boron. Lithium bis(perfluoropinacolato)borate is one such complex, which has been investigated as a stable electrolyte salt for lithium-ion batteries.[1][2][3]
Experimental Protocol: Synthesis of Lithium Bis(perfluoropinacolato)borate
Materials:
-
This compound
-
Lithium borohydride
-
1,2-Dimethoxyethane (DME)
-
Toluene
Procedure:
-
This compound is dissolved in DME.
-
Lithium borohydride in DME is added dropwise to the this compound solution at room temperature.
-
The reaction mixture is stirred for several hours.
-
The solvent is removed under vacuum, and the resulting solid is washed with toluene and dried to yield the lithium bis(perfluoropinacolato)borate salt.
Comparison with Alternatives: Hexafluoroisopropanol (HFIP)
Hexafluoroisopropanol (HFIP) is a common fluorinated alcohol used as a solvent and promoter in organic synthesis, sharing some properties with this compound, such as high polarity and hydrogen bond-donating ability. A key area of comparison is in the ring-opening of epoxides.
Epoxide Ring-Opening Reactions
Fluorinated alcohols like HFIP are known to promote the ring-opening of epoxides by activating the epoxide ring through hydrogen bonding, making it more susceptible to nucleophilic attack. While direct comparative studies with this compound are scarce, the established role of HFIP provides a benchmark for performance.
Mechanism of HFIP-Promoted Epoxide Ring Opening
Caption: General mechanism for HFIP-promoted epoxide ring-opening.
Performance Data: HFIP in Epoxide Ring Opening
The following table summarizes the yield of ring-opening reactions of various epoxides with different nucleophiles in the presence of HFIP.
| Epoxide | Nucleophile | Product | Yield (%) | Reference |
| Styrene oxide | Indole | 2-(1-phenyl-2-hydroxyethyl)indole | 95 | --INVALID-LINK-- |
| Cyclohexene oxide | Azide | 2-azidocyclohexanol | 85 | --INVALID-LINK-- |
Friedel-Crafts Reactions
HFIP has also been shown to promote Friedel-Crafts acylation and alkylation reactions, often obviating the need for a traditional Lewis acid catalyst. The strong hydrogen-bonding ability of HFIP is believed to activate the acylating or alkylating agent.
Experimental Workflow: HFIP-Promoted Friedel-Crafts Acylation
Caption: Workflow for a typical HFIP-promoted Friedel-Crafts acylation.
Currently, there is a lack of published data on the use of this compound as a promoter or catalyst for Friedel-Crafts reactions. This represents another area where further research could elucidate the potential of this compound in comparison to established methods.
Conclusion
This compound exhibits interesting reactivity, primarily through the formation of stable alkoxides and coordination complexes. Its potential as a Brønsted or Lewis acid catalyst in reactions such as epoxide ring-opening and Friedel-Crafts reactions remains largely unexplored, especially in direct comparison to well-established alternatives like hexafluoroisopropanol. The provided data on HFIP-promoted reactions serves as a valuable benchmark for future investigations into the catalytic applications of this compound. Further research is warranted to fully characterize the reaction mechanisms involving this compound and to quantify its performance against existing methodologies.
References
A Comparative Guide to the Lewis Acidity of Perfluoropinacol Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of perfluoropinacol adducts, with a focus on a highly acidic bis(perfluoropinacolato)silane. The performance of this silane is compared with other potent perfluorinated Lewis acids, supported by experimental and computational data. Detailed experimental protocols for determining Lewis acidity are also provided.
Introduction to Lewis Acidity and this compound Adducts
Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with significant implications in catalysis, materials science, and drug development. Highly Lewis acidic compounds can activate substrates, facilitate bond cleavage, and catalyze a variety of chemical transformations. Perfluorinated ligands, such as the perfluoropinacolato ([((CF₃)₂CO)₂]²⁻, pfp), are known to dramatically enhance the Lewis acidity of the central atom due to the strong electron-withdrawing nature of the trifluoromethyl groups. This guide focuses on comparing the Lewis acidity of adducts formed with this ligand, particularly highlighting a noteworthy silane derivative.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of various compounds can be quantified using experimental techniques like the Gutmann-Beckett method or computational methods such as the calculation of Fluoride Ion Affinity (FIA). The Gutmann-Beckett method provides an experimental measure of the "effective Lewis acidity" (eLA) by determining the change in the ³¹P NMR chemical shift (Δδ) of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid. A larger Δδ value indicates a stronger Lewis acid. FIA, on the other hand, is a computational measure of "global Lewis acidity" (gLA) and is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.
The following table summarizes the Lewis acidity data for a bis(perfluoropinacolato)silane and compares it with other well-known perfluorinated Lewis acids.
| Compound | Central Atom | Method | Lewis Acidity Value | Reference |
| Bis(perfluoropinacolato)silane | Si | Gutmann-Beckett (Δδ ³¹P) | 35.8 ppm | [1] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | B | Gutmann-Beckett (AN) | 82 (corresponds to Δδ ³¹P of ~37.1 ppm) | [2] |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | B | FIA | 452 kJ/mol | [3] |
| Aluminum(III) teflate (Al(OTeF₅)₃) | Al | Gutmann-Beckett (Δδ ³¹P) | 33.9 ppm | [4] |
| Aluminum(III) teflate (Al(OTeF₅)₃) | Al | FIA | 591 kJ/mol | [4] |
| Antimony Pentafluoride (SbF₅) | Sb | FIA | 493 kJ/mol (benchmark for Lewis superacidity) | [4] |
Note: The Acceptor Number (AN) from the Gutmann-Beckett method can be correlated to the Δδ ³¹P shift. AN = 2.21 × (δ(sample) - 41.0). Assuming δ(free Et₃PO) is ~50 ppm, a direct comparison is possible.
The data clearly indicates that bis(perfluoropinacolato)silane is a potent Lewis acid, exhibiting a Gutmann-Beckett shift comparable to some of the strongest known Lewis acids. Its high Lewis acidity, surpassing even that of the widely used B(C₆F₅)₃ in this experimental measure, designates it as a Lewis superacid.[1]
Experimental and Computational Protocols
Gutmann-Beckett Method for Determining Effective Lewis Acidity
This method relies on the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid.
Materials:
-
Lewis acid sample
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.05 M).
-
Preparation of the Lewis acid solution: In a separate container, prepare a solution of the Lewis acid in the same solvent and at the same concentration as the Et₃PO solution.
-
NMR analysis of free Et₃PO: Record the ³¹P NMR spectrum of the Et₃PO stock solution to determine the chemical shift of the free probe (δ_free).
-
Formation of the adduct: In an NMR tube, mix equal volumes of the Lewis acid solution and the Et₃PO solution to achieve a 1:1 molar ratio.
-
NMR analysis of the adduct: Record the ³¹P NMR spectrum of the mixture. The new chemical shift corresponds to the Lewis acid-Et₃PO adduct (δ_adduct).
-
Calculation of Δδ: The change in chemical shift is calculated as: Δδ = δ_adduct - δ_free.
Fluoride Ion Affinity (FIA) Calculation for Global Lewis Acidity
FIA is a computational metric that provides a thermodynamic measure of Lewis acidity. It is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction:
LA + F⁻ → [LA-F]⁻
Computational Protocol:
-
Geometry Optimization: The geometries of the Lewis acid (LA) and its fluoride adduct ([LA-F]⁻) are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The total electronic energies (E) are calculated at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) using the optimized geometries (single-point energy calculation).
-
FIA Calculation: The FIA is calculated using the following equation: FIA = - [ (E([LA-F]⁻) + ZPVE([LA-F]⁻) + H_corr([LA-F]⁻)) - (E(LA) + ZPVE(LA) + H_corr(LA)) - (E(F⁻) + H_corr(F⁻)) ] Where H_corr is the thermal correction to enthalpy. The enthalpy of the fluoride ion is taken from established values.
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow for determining Lewis acidity using the Gutmann-Beckett method.
Logical Relationship in Lewis Acidity Comparison
The following diagram illustrates the logical relationship in comparing the Lewis acidity of the perfluoropinacolato silane with other benchmark Lewis acids.
Conclusion
The use of the perfluoropinacolato ligand leads to the formation of exceptionally strong Lewis acids. The bis(perfluoropinacolato)silane, in particular, demonstrates a Lewis acidity that is on par with or even exceeds that of well-established perfluorinated Lewis acids like B(C₆F₅)₃ in experimental measures. This positions such this compound adducts as highly promising candidates for applications requiring potent Lewis acid catalysis, including in the synthesis of pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of a broader range of this compound adducts with different central atoms is warranted to fully explore their potential.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 3. researchgate.net [researchgate.net]
- 4. An Aluminum-Based Lewis Superacid and Its Weakly Coordinating Anions Derived from an Organotellurium Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Perfluoropinacol in Cross-Coupling: A Comparative Guide to Boronate Ester Performance
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. While Perfluoropinacol (PFP) is not typically employed as a direct ligand in cross-coupling catalysis, it serves a crucial role in the formation of highly activated boronate esters. This guide provides a comparative analysis of PFP-derived boronate esters against other common boron reagents in the context of Suzuki-Miyaura cross-coupling, supported by experimental data and detailed protocols.
This compound (PFP) is a highly electron-withdrawing diol, a property that is conferred to the boronate esters derived from it. This electronic feature significantly influences the stability and reactivity of the organoboron species in palladium-catalyzed cross-coupling reactions. The primary function of PFP in this context is to act as a protecting group for the boronic acid, modulating its reactivity and stability.
The Role of this compound in Boronate Ester Formation
This compound reacts with boronic acids to form PFP-boronate esters. The strong electron-withdrawing nature of the PFP backbone enhances the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Boron Reagents in Suzuki-Miyaura Coupling
The choice of boron reagent in a Suzuki-Miyaura coupling is a critical parameter that affects reaction efficiency, stability, and substrate scope. Boronic acids, while highly reactive, can be prone to degradation pathways such as protodeboronation and trimerization to boroxines. Boronate esters, such as those derived from pinacol and PFP, offer enhanced stability.
The reactivity of boronate esters in the transmetalation step of the catalytic cycle is influenced by the electronic properties of the diol backbone. Electron-withdrawing groups on the diol, as in PFP, can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step.
Quantitative Data on Boronate Ester Performance
Direct, side-by-side benchmark studies detailing the performance of PFP-boronate esters against other boronate esters under identical reaction conditions are not extensively documented in the literature. However, comparative studies of other boronate esters provide valuable insights into the trade-offs between stability and reactivity. For instance, in the context of Suzuki-Miyaura polymerization, MIDA (N-methyliminodiacetic acid) boronate esters have been shown to produce higher molecular weight polymers in greater yields compared to their pinacol boronate ester counterparts under the same conditions.[1] This suggests that the choice of diol can significantly impact the outcome of the reaction.
| Boron Reagent | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Conditions | Yield (%) | Reference |
| Phenylboronic Acid | 4-Iodoacetophenone | Phenylboronic Acid | Pd(dppf)Cl₂ | Dioxane/H₂O, Na₃PO₄, 100°C | 51-89 | [2] |
| Thienyl Pinacol Ester | 2,5-Dibromo-3-hexylthiophene | Thienyl Pinacol Ester | Pd₂(dba)₃ / SPhos | Toluene/H₂O, K₃PO₄, 90°C | Lower Yield, Lower MW | [1] |
| Thienyl MIDA Ester | 2,5-Dibromo-3-hexylthiophene | Thienyl MIDA Ester | Pd₂(dba)₃ / SPhos | Toluene/H₂O, K₃PO₄, 90°C | 94 (Higher MW) | [1] |
| Neopentyl Boronic Ester | Aryl Halide | Neopentyl Boronic Ester | Nickel Catalyst | - | Less efficient than boronic acid | [3] |
| Pinacol Boronic Ester | Aryl Halide | Pinacol Boronic Ester | Nickel Catalyst | - | Less efficient than neopentyl ester | [3] |
Note: The table above is a composite from multiple sources to illustrate the comparative nature of different boron reagents. A direct comparison with PFP-boronate esters is not available.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
While this compound does not function as a conventional ligand in cross-coupling reactions, its use in forming boronate esters presents an intriguing strategy for modulating the reactivity and stability of organoboron reagents. The electron-withdrawing nature of the PFP moiety is expected to enhance the Lewis acidity of the boron center, which may lead to faster transmetalation rates in Suzuki-Miyaura couplings. Although direct comparative benchmark studies are currently lacking in the literature, the principles of physical organic chemistry suggest that PFP-boronate esters could offer advantages in specific synthetic contexts, particularly where the stability of the boronic acid is a concern or where enhanced reactivity is desired. Further systematic studies are warranted to fully elucidate the performance of PFP-boronate esters in comparison to other established boron reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative-Analysis of the Stability of Perfluoropinacol Versus Traditional Ligands
In the landscape of drug discovery and chemical research, the stability of a ligand is a critical determinant of its utility and potential for translation into therapeutic applications. An ideal ligand must maintain its structural and chemical integrity under various conditions, including storage, formulation, and physiological environments. This guide provides a comparative assessment of the stability of Perfluoropinacol, a fully fluorinated bidentate ligand, against "traditional" ligands—defined here as ligands primarily composed of hydrocarbon and common heteroatom (O, N, S) frameworks.
This compound's structure, characterized by the complete substitution of hydrogen with fluorine atoms, imparts unique physicochemical properties, most notably high thermal and metabolic stability.[1] This contrasts with many traditional organic ligands, which are often susceptible to thermal degradation, oxidation, and rapid metabolic breakdown.[2]
Comparative Stability Overview
The inherent stability of a ligand is governed by its bond energies, susceptibility to enzymatic action, and reactivity towards various chemical agents. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which is the primary reason for the exceptional stability of perfluorinated compounds like this compound.
| Stability Parameter | This compound | Traditional Ligands (General) | Rationale |
| Thermal Stability | High | Variable (Generally Moderate to Low) | The high bond energy of C-F bonds (~485 kJ/mol) provides significant resistance to thermal decomposition.[3] C-H (~413 kJ/mol) and C-C (~346 kJ/mol) bonds in traditional ligands are weaker and more prone to cleavage at elevated temperatures. |
| Chemical Stability | Generally high, but susceptible to hydrolysis under strong basic conditions. Stable in THF solution for over a week at 25°C.[4] | Highly variable; susceptible to oxidation, hydrolysis (especially esters, amides), and pH-dependent degradation.[5][6] | The electron-withdrawing nature of fluorine atoms enhances stability but can make adjacent carbons susceptible to nucleophilic attack. Traditional ligands have diverse functional groups with varying reactivities. |
| Metabolic Stability | Expected to be high | Variable (Often Low to Moderate) | C-F bonds are resistant to enzymatic cleavage. Fluorination is a common strategy in medicinal chemistry to block metabolic oxidation sites, thereby increasing a drug's half-life.[2] Traditional ligands often present multiple sites for metabolic attack by enzymes like Cytochrome P450. |
Experimental Protocols for Stability Assessment
To quantitatively assess and compare ligand stability, a series of standardized experimental protocols are employed. These assays provide crucial data for selecting robust candidates in drug development.
Thermal Stability Assessment: Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm).[7][8]
Methodology:
-
Preparation : A solution is prepared containing the purified target protein, a fluorescent dye (e.g., SYPRO™ Orange) that binds to exposed hydrophobic regions of the unfolded protein, and the test ligand in a suitable buffer.[9]
-
Thermal Denaturation : The mixture is placed in a real-time PCR instrument, and the temperature is gradually increased.[10]
-
Fluorescence Monitoring : As the protein denatures (melts), it unfolds, exposing hydrophobic cores. The dye binds to these regions, causing a sharp increase in fluorescence.[11]
-
Data Analysis : The fluorescence intensity is plotted against temperature, generating a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). A significant increase in Tm in the presence of the ligand indicates stabilizing binding.[10]
Chemical Stability Assessment in Solution
This protocol assesses the degradation of a ligand over time under defined chemical and physical conditions, such as solvent, pH, and temperature.[6]
Methodology:
-
Sample Preparation : A stock solution of the ligand (e.g., this compound) is prepared in a relevant solvent (e.g., THF, buffered aqueous solution).
-
Incubation : Aliquots of the solution are stored under controlled conditions (e.g., 25°C, 40°C, protected from light).
-
Time-Point Analysis : At specified time intervals (e.g., 0, 24, 48, 96 hours), a sample is withdrawn.
-
Quantification : The concentration of the remaining parent ligand is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Degradation Calculation : The percentage of the ligand remaining is calculated relative to the initial concentration at time zero.
Metabolic Stability Assessment: Plasma Stability Assay
This in vitro assay measures the stability of a compound in plasma to predict its in vivo persistence. It is crucial for identifying compounds susceptible to degradation by plasma enzymes like esterases and amidases.[12][13]
Methodology:
-
Incubation : The test ligand is added to fresh plasma (e.g., human, mouse, rat) and incubated at 37°C.[14]
-
Time-Point Sampling : Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching : The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates plasma proteins.[12]
-
Analysis : After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent ligand.
-
Half-Life Calculation : The natural logarithm of the percentage of ligand remaining is plotted against time. The slope of this line is used to calculate the ligand's half-life (t1/2) in plasma.[13]
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological contexts. Below are Graphviz-generated diagrams detailing a typical ligand stability assessment workflow and a representative signaling pathway where such ligands are active.
References
- 1. Buy this compound | 918-21-8 [smolecule.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. proteos.com [proteos.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. axxam.com [axxam.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Plasma Stability Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Analysis of Perfluoropinacol and Non-Fluorinated Pinacol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of reagents and ligands is critical to experimental success. This guide provides a detailed comparative analysis of perfluoropinacol and its non-fluorinated analog, pinacol, focusing on their physicochemical properties and applications in synthesis and catalysis. The information presented herein is supported by experimental data to facilitate informed decision-making in your research endeavors.
Introduction to this compound and Pinacol
Pinacol, a symmetrical diol, is a well-established compound in organic chemistry, renowned for its role in the pinacol rearrangement, a classic method for synthesizing ketones.[1] It also serves as a valuable precursor to organoboron reagents, such as bis(pinacolato)diboron, which are instrumental in modern cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
This compound, its fully fluorinated counterpart, possesses a unique set of properties owing to the strong electron-withdrawing nature of its fluorine atoms. This fluorination imparts enhanced thermal stability, chemical resistance, and acidity, making it a valuable tool in coordination chemistry, electrolyte development, and as a reagent to activate Lewis acids in organic synthesis.[2]
Physicochemical Properties: A Head-to-Head Comparison
The substitution of hydrogen with fluorine atoms dramatically alters the physicochemical properties of the pinacol scaffold. The high electronegativity of fluorine leads to significant differences in acidity, hydrogen bonding capability, and thermal stability.
| Property | This compound | Pinacol | Key Differences & Implications |
| Molecular Formula | C₆H₂F₁₂O₂ | C₆H₁₄O₂ | Significant increase in molecular weight for the fluorinated analog. |
| Molar Mass | 334.05 g/mol | 118.17 g/mol | Impacts stoichiometry calculations and physical properties like volatility. |
| Melting Point | 26 °C[3] | 40-43 °C[4] | This compound is a liquid at room temperature, while pinacol is a solid. |
| Boiling Point | 129 °C[3] | 171-172 °C[4] | Despite the higher molecular weight, the boiling point of this compound is lower, likely due to weaker intermolecular forces. |
| Acidity (pKa₁) | 5.95[5] | ~17-18 (est.) | The hydroxyl protons of this compound are significantly more acidic due to the inductive effect of the trifluoromethyl groups, making it a much stronger Brønsted acid. |
| Acidity (pKa₂) | 10.43[5] | Not readily available | The second proton of this compound is also significantly more acidic than the second proton of pinacol. |
| Hydrogen Bonding | Stronger H-bond donor | Weaker H-bond donor | The enhanced acidity of the hydroxyl protons makes this compound a more potent hydrogen bond donor, which is crucial in its catalytic applications. |
| Thermal Stability | High | Moderate | Perfluorinated compounds generally exhibit high thermal stability due to the strength of the C-F bond.[6][7] |
Applications in Synthesis and Catalysis
Both this compound and pinacol have found utility in various chemical transformations, albeit with distinct advantages depending on the application.
The Pinacol Rearrangement
A cornerstone of organic synthesis, the pinacol rearrangement converts a 1,2-diol to a carbonyl compound under acidic conditions.[8] Pinacol itself is the classic substrate for this reaction, yielding pinacolone, a valuable intermediate in the pharmaceutical and agrochemical industries.[9][10][11]
Ligands in Coordination Chemistry
Both molecules can act as bidentate ligands, forming stable complexes with a variety of metals.[3][12] The highly electron-withdrawing nature of the trifluoromethyl groups in this compound makes its corresponding dianion a weaker donor, which can influence the electronic properties and reactivity of the resulting metal complexes.
Catalysis
This compound has emerged as a powerful tool in catalysis, primarily due to its ability to enhance the Lewis acidity of other species. By forming a complex with a Lewis acid, this compound can increase its electrophilicity, thereby accelerating a variety of organic transformations.[2]
Pinacol, on the other hand, is a key component in the synthesis of pinacol boronic esters, which are widely used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] These esters offer improved stability and handling compared to the corresponding boronic acids.
Experimental Protocols
Synthesis of this compound
Reaction: Reduction of Hexafluoroacetone
This protocol is based on a patented procedure.[3]
Materials:
-
Hexafluoroacetone
-
Isopropyl alcohol
-
Quartz flask
-
Low-pressure mercury resonance lamp (2537 Å)
-
Concentrated sulfuric acid
Procedure:
-
A mixture of hexafluoroacetone (0.53 mole) and isopropyl alcohol (0.66 mole) is placed in a quartz flask.
-
The flask is irradiated at ambient temperature for 96 hours using a low-pressure mercury resonance lamp.
-
The reaction mixture is then fractionated.
-
The fraction boiling between 130-135 °C is redistilled from an equal volume of concentrated sulfuric acid to yield this compound.
Pinacol Rearrangement
This is a classic undergraduate organic chemistry experiment.[2][4][11]
Materials:
-
Pinacol
-
Concentrated sulfuric acid
-
Water
-
Distillation apparatus
Procedure:
-
Pinacol is dissolved in water in a round-bottom flask.
-
Concentrated sulfuric acid is slowly added to the mixture.
-
The mixture is heated, and the product, pinacolone, is distilled off.
-
The distillate is collected and purified.
Thermogravimetric Analysis (TGA) for Thermal Stability
This general protocol can be used to compare the thermal stability of this compound and pinacol.
Objective: To determine and compare the decomposition temperatures of this compound and pinacol.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
A small, accurately weighed sample (5-10 mg) of either this compound or pinacol is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction mechanism and an experimental workflow.
Caption: The four-step mechanism of the acid-catalyzed pinacol rearrangement.
Caption: A typical workflow for thermogravimetric analysis (TGA).
Conclusion
The choice between this compound and pinacol will ultimately depend on the specific requirements of the intended application. For reactions requiring a highly acidic, thermally stable diol, or for the activation of Lewis acids, this compound presents a compelling option. Conversely, for the classic pinacol rearrangement or as a precursor to stable boronic esters for cross-coupling reactions, the non-fluorinated pinacol remains a reliable and cost-effective choice. This guide provides the foundational data and experimental context to aid researchers in making an informed selection between these two versatile compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. brocku.scholaris.ca [brocku.scholaris.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A comparison of the metal-ligand interactions of the pentafluorophenyl" by Paul S. Wagenknecht [scholarexchange.furman.edu]
- 6. etamu.edu [etamu.edu]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tainstruments.com [tainstruments.com]
A Comparative Guide to Theoretical and Experimental Analysis of Perfluoropinacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of theoretical and experimental data available for Perfluoropinacol (Hexafluoroisopropanol dimer), a key fluorinated building block in synthetic chemistry and materials science. By juxtaposing established experimental findings with predictions from robust theoretical models, this document aims to offer a comprehensive resource for researchers utilizing this versatile compound.
Molecular Structure and Conformation
This compound, with the chemical formula C₆H₂F₁₂O₂, possesses a unique structure characterized by a butane diol backbone heavily substituted with trifluoromethyl groups. This high degree of fluorination imparts significant steric and electronic effects, influencing its conformational preferences and reactivity.
Theoretical Conformational Analysis
Density Functional Theory (DFT) is a powerful computational tool for predicting the stable conformations of molecules like this compound. By calculating the potential energy surface as a function of key dihedral angles, theoretical models can identify low-energy conformers and predict their relative populations.
Experimental Protocol: Conformational Analysis via NMR Spectroscopy
Conformational equilibria can be experimentally investigated using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in chemical shifts and coupling constants as a function of temperature, the relative populations of different conformers can be determined. For fluorinated compounds, ¹⁹F NMR is particularly informative. A detailed experimental protocol would involve:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
NMR Acquisition: Acquire ¹⁹F and ¹H NMR spectra at a range of temperatures, for example, from 298 K down to the solvent's freezing point in decrements of 20 K.
-
Data Analysis: Analyze the spectra at each temperature to identify distinct sets of signals corresponding to different conformers. The integration of these signals allows for the calculation of the equilibrium constant (K) at each temperature.
-
Thermodynamic Parameters: A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.
Logical Workflow for Conformational Analysis
Caption: Workflow for comparing theoretical and experimental conformational analysis.
Spectroscopic Properties
Spectroscopy provides a critical fingerprint for molecular structure and bonding. Here, we compare experimental spectroscopic data for this compound with values predicted by theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a primary characterization technique for fluorinated compounds. DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard for predicting NMR chemical shifts.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent containing a known ¹⁹F reference standard (e.g., CFCl₃ or C₆F₆).
-
Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the chemical shifts to the internal standard.
| Parameter | Experimental Data | Theoretical Prediction (DFT/GIAO) |
| ¹⁹F Chemical Shift (δ, ppm) | Multiple distinct resonances are observed due to different fluorine environments. | Calculations can predict the chemical shift for each unique fluorine atom. The accuracy is generally high, with deviations of a few ppm from experimental values. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities.
Experimental Protocol: Vibrational Spectroscopy
-
FT-IR Spectroscopy:
-
Prepare a sample as a thin film, a KBr pellet, or a solution in a suitable solvent.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Identify the characteristic absorption bands.
-
-
Raman Spectroscopy:
-
Place a sample (solid or liquid) in the path of a laser beam.
-
Collect the scattered light and analyze it with a Raman spectrometer.
-
Identify the characteristic Raman shifts.
-
| Vibrational Mode | Experimental IR Frequencies (cm⁻¹) | Experimental Raman Frequencies (cm⁻¹) | Theoretical Prediction (DFT) |
| O-H Stretch | Broad absorption | Weakly active | Predicted frequency and intensity |
| C-F Stretch | Strong absorptions | Strong signals | Predicted frequencies and intensities |
| C-C Stretch | Fingerprint region | Fingerprint region | Predicted frequencies and intensities |
| C-O Stretch | Strong absorption | Weakly active | Predicted frequency and intensity |
Signaling Pathway for Spectroscopic Analysis
case studies comparing Perfluoropinacol in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
Perfluoropinacol (PFP) is a unique diol distinguished by its electron-withdrawing trifluoromethyl groups, which impart distinct properties making it a valuable component in modern catalytic systems. This guide provides a comparative analysis of this compound's performance in various catalytic applications, contrasting it with other prominent catalytic systems and ligands. The information is supported by experimental data to offer an objective overview for researchers in organic synthesis and drug development.
This compound in Lewis Acid Catalysis
The strong electron-withdrawing nature of the trifluoromethyl groups in this compound makes it an exceptional ligand for creating highly electrophilic and potent Lewis acid catalysts. When complexed with elements like silicon or germanium, the resulting perfluoropinacolato-stabilized species exhibit "Lewis superacidity," enabling them to catalyze a range of challenging chemical transformations.
Comparative Performance in Hydrodefluorination
A notable application of this compound-derived Lewis acids is in hydrodefluorination reactions. The catalytic efficiency of silicon-based Lewis acids stabilized by different halogenated catecholato ligands has been compared, providing insight into the role of the perfluorinated structure.
| Catalyst System | Substrate | Product Yield (%) | Reaction Time (h) |
| Si(catBr)₂ | 1-fluoroadamantane | ~75 | 3 |
| Si(catF)₂ | 1-fluoroadamantane | ~40 | 3 |
| Si(catCl)₂ | 1-fluoroadamantane | ~40 | 3 |
Data represents approximate product formation under comparable conditions.
The experimental data indicates that the bromine-substituted catecholato silicon Lewis acid, Si(catBr)₂, demonstrates superior performance in the hydrodefluorination of 1-fluoroadamantane compared to its fluorine and chlorine-substituted counterparts.
Experimental Protocol: Hydrodefluorination of 1-Fluoroadamantane
A representative experimental procedure for the hydrodefluorination reaction is as follows:
-
In a glovebox, a solution of 1-fluoroadamantane (1.0 equivalent) and the silicon Lewis acid catalyst (3 mol%) in deuterated acetonitrile (CD₃CN) is prepared in a J. Young NMR tube.
-
Triethylsilane (Et₃SiH, 2.0 equivalents) is added to the solution.
-
The NMR tube is sealed and heated to 75 °C.
-
The reaction progress is monitored by ¹H and ¹⁹F NMR spectroscopy to determine the product yield.
Logical Workflow for Lewis Acid Catalyzed Hydrodefluorination
Caption: General workflow for the silicon-catalyzed hydrodefluorination of 1-fluoroadamantane.
This compound in Asymmetric Catalysis: A Comparative Outlook
While this compound has proven its utility in forming powerful achiral Lewis acids, its application in asymmetric catalysis, particularly as a chiral ligand, is not as extensively documented. To provide a useful comparison for researchers in enantioselective synthesis, this section will contrast the established applications of this compound in Lewis acid catalysis with the performance of well-known chiral diol ligands, namely TADDOL and BINOL, in asymmetric catalysis.
TADDOL Derivatives in Asymmetric Catalysis
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric chiral diols that have been successfully employed as ligands in a wide array of enantioselective reactions.
Performance in Asymmetric Cyanosilylation of Aldehydes
| Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| TADDOL derivative L1 | Benzaldehyde | 56 | 22 |
| TADDOL derivative L2 | Benzaldehyde | - | (up to) 71 |
Note: The specific structures of L1 and L2 are detailed in the cited literature. The data highlights the challenge in achieving high enantioselectivity in this specific reaction even with established chiral ligands.
BINOL Derivatives in Asymmetric Catalysis
BINOL (1,1'-bi-2-naphthol) is another privileged C₂-symmetric chiral diol that is a cornerstone of asymmetric catalysis, used in a vast number of enantioselective transformations.
Performance in Asymmetric Hydrogenation of β-Keto Esters
| Chiral Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Phenyl-sulfonated BINAP | Methyl acetoacetate | Quantitative | 93-97 |
BINAP is a diphosphine ligand derived from BINOL.
Comparative Summary and Outlook
| Feature | This compound-Based Catalysts | TADDOL-Based Catalysts | BINOL-Based Catalysts |
| Primary Application | Strong Lewis acid catalysis | Asymmetric synthesis (various reactions) | Asymmetric synthesis (wide applicability) |
| Key Property | High electrophilicity of the metal center | Rigid, C₂-symmetric chiral scaffold | Axially chiral, C₂-symmetric scaffold |
| Typical Reactions | Hydrosilylation, silylcyanation, deoxygenation, hydrodefluorination | Nucleophilic additions, Diels-Alder reactions, cyanations | Hydrogenations, epoxidations, C-C bond formations |
| Chiral Variants | Less explored in asymmetric synthesis | Well-established chiral ligands | Preeminent chiral ligands and catalysts |
The distinct electronic properties of this compound make it a powerful tool for enhancing Lewis acidity, leading to highly active catalysts for specific applications. In contrast, the well-defined, rigid chiral environments provided by TADDOL and BINOL derivatives make them the ligands of choice for a broad range of enantioselective transformations. The development of chiral analogues of this compound and their application in asymmetric catalysis represents a promising, yet underexplored, area of research.
Signaling Pathway: General Asymmetric Catalysis with a Chiral Diol Ligand
Caption: General pathway for asymmetric catalysis using a chiral diol ligand.
Safety Operating Guide
Navigating the Disposal of Perfluoropinacol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. Perfluoropinacol, a member of the per- and polyfluoroalkyl substances (PFAS) family, necessitates a stringent disposal protocol due to its chemical stability and potential for environmental persistence. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for fluorinated compounds should be strictly observed.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. This includes chemical safety goggles, chemically resistant gloves (e.g., butyl rubber), a laboratory coat, and closed-toe shoes. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors. Emergency eyewash stations and safety showers must be readily accessible.
Spill Management: In the event of a spill, the immediate area should be cleared of all personnel. Ensure the area is well-ventilated, if safe to do so. The spill should be contained using an inert absorbent material such as vermiculite or sand. Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste. The spill area should then be decontaminated with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step-by-Step Disposal Procedures
The disposal of this compound falls under the broader category of PFAS waste management. Due to their persistence as "forever chemicals," specialized disposal methods are required to prevent environmental contamination.[1]
-
Waste Characterization and Segregation: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated from general laboratory waste.[2] Waste containers must be clearly and accurately labeled with the chemical name and all associated hazards. Do not mix this compound waste with other waste streams.[2]
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health & Safety (EHS) department for specific procedures and requirements for PFAS waste.[2] They can provide guidance on approved disposal vendors and facility-specific protocols.
-
Approved Disposal Methods: Current regulations and best practices for PFAS disposal include several options. The U.S. Environmental Protection Agency (EPA) recommends prioritizing technologies with the lowest potential for environmental release.[3][4] The selection of a method will depend on local regulations and the capabilities of available waste management facilities.
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction in a hazardous waste incinerator capable of reaching temperatures sufficient to break the carbon-fluorine bond.[1] | The incinerator must be equipped with scrubbers to neutralize acidic gases (e.g., hydrogen fluoride) produced during combustion.[1] Research has shown this to be an effective method for destroying PFAS.[4][5] |
| Hazardous Waste Landfill | Disposal in a specially designed and permitted landfill for hazardous materials.[1] | These landfills must have liners and leachate collection systems to prevent environmental contamination.[1][4] |
| Underground Deep Well Injection | Injection of liquid waste into deep, underground rock formations, isolating it from groundwater sources.[1][4] | This method is not available in all geographic locations.[4] |
-
Documentation and Transportation: Ensure all waste is documented according to institutional and regulatory requirements. Waste must be transported by a licensed hazardous waste disposal company to an approved Treatment, Storage, and Disposal Facility (TSDF).[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
While federal regulations for PFAS are still evolving, it is crucial to treat this compound as a hazardous waste to ensure the safety of personnel and the protection of the environment.[2][3] Always default to the most stringent guidelines provided by your institution and local regulatory bodies.
References
Safe Handling and Disposal of Perfluoropinacol: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for the handling and disposal of Perfluoropinacol (C₆F₁₂O₂). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact. Perfluorinated compounds are known for their environmental persistence and require careful management.[1]
Hazard Identification and Immediate Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound.[3] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a risk of splashing.[4][5] | Protects against splashes and potential vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, Viton™). It is advisable to wear two pairs of nitrile gloves if the appropriate resistant glove is not available, and change them immediately upon contact.[3][4] | Prevents skin contact, as the compound may cause skin irritation.[2][6] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, to cover as much skin as possible.[4] | Protects against incidental skin contact from spills and splashes. |
| Foot Protection | Closed-toe, closed-heel shoes made of a chemically resistant material.[4][7] | Protects feet from potential spills. |
| Respiratory Protection | Handling should be performed in a well-ventilated fume hood to minimize inhalation.[1][3] If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[4][8] | Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Review Safety Data Sheets (SDS): Before beginning work, consult the SDS for this compound and any other chemicals being used.
-
Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[9] Remove all flammable materials from the immediate vicinity.[10]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[11]
-
Gather Materials: Ensure all necessary equipment (glassware, stir bars, etc.) is clean, dry, and readily accessible within the fume hood.[10]
Handling and Use:
-
Dispensing: Carefully measure and dispense the required amount of this compound within the fume hood. Keep the container tightly closed when not in use.[2]
-
During the Procedure: Continuously monitor the reaction or procedure for any unexpected changes.
-
Post-Procedure: Upon completion of the work, tightly seal the this compound container and any containers with resulting mixtures.
Decontamination:
-
Clean Glassware: Triple rinse all glassware that has come into contact with this compound with a suitable solvent. Collect the rinsate as hazardous waste.[12]
-
Clean Work Surface: Decontaminate the work surface within the fume hood with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of disposable items, such as gloves, as hazardous waste.
Emergency Procedures
Spill Management: In the event of a spill, immediate action is required:[3]
-
Evacuate: Clear the immediate area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air.[6][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
Due to the persistent nature of perfluorinated compounds, proper disposal is critical to prevent environmental contamination.[1]
-
Waste Segregation: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated from general laboratory waste.[3]
-
Waste Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other associated hazards.
-
Approved Disposal Methods: The primary recommended disposal method for perfluorinated compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process is necessary to break the strong carbon-fluorine bonds. The incinerator must be equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during combustion.[3]
-
Consult a Professional: Always consult with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.[3]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Buy this compound | 918-21-8 [smolecule.com]
- 2. fishersci.ca [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. hazmatschool.com [hazmatschool.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Hydrofluoric Acid Emergency Response · Connecticut College [conncoll.edu]
- 14. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
